Chrysophanein
Description
This compound has been reported in Rheum palmatum, Cassia fistula, and Picramnia latifolia with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPDYSSHOSPOKH-JNHRPPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317562 | |
| Record name | Chrysophanein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4839-60-5 | |
| Record name | Chrysophanein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysophanein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chrysophanein: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanein, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As the 8-O-β-D-glucopyranoside of chrysophanol, its distribution is primarily concentrated in plant species of the Rheum (rhubarb) and Cassia genera. This technical guide provides an in-depth overview of the known natural sources and distribution of this compound, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, chrysophanol, and explores the key signaling pathways—notably mTOR and NF-κB—that are modulated by chrysophanol, offering insights into its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and critical biological and experimental processes are visualized using Graphviz diagrams.
Natural Sources and Distribution of this compound
This compound is found in various parts of several plant species, predominantly within the Polygonaceae and Fabaceae families. The primary genera known to contain this compound are Rheum and Cassia. While quantitative data for this compound as a glycoside is limited in the literature, the distribution and concentration of its aglycone, chrysophanol, are more extensively documented and can serve as an indicator of this compound presence.
Distribution in Rheum Species
Commonly known as rhubarb, the roots and rhizomes of Rheum species are well-documented sources of anthraquinones, including this compound. It has been identified as a minor component in the roots of Rheum palmatum[1][2]. The major anthraquinones present in rhubarb are rhein, emodin, aloe-emodin, chrysophanol, and physcion[3].
Distribution in Cassia Species
Various parts of plants belonging to the Cassia genus are known to contain this compound and other anthraquinones[4][5]. The seeds of Cassia fistula, also known as the golden shower tree, have been specifically identified as a source of this compound. The leaves and pods of Cassia species are also reported to contain a variety of anthraquinone glycosides[4].
Table 1: Quantitative Distribution of Chrysophanol (Aglycone of this compound) in Various Plant Species
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Rheum Palmatum L. | Root | Chrysophanol | 0.38 mg/g | [6] |
| Cassia species (general) | - | Chrysophanol | - | [4][5] |
Note: Data for this compound as a glycoside is sparse. The concentration of its aglycone, chrysophanol, is provided as a proxy for its presence.
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound and its aglycone from plant materials, based on established protocols for anthraquinones.
Extraction and Isolation of this compound
The following protocol is a composite method based on techniques described for the extraction of anthraquinones from Rheum and Cassia species[6][7][8][9][10][11].
Objective: To extract and isolate this compound from dried plant material (e.g., Rheum palmatum roots or Cassia fistula pods).
Materials:
-
Dried and powdered plant material
-
Methanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Chloroform
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., n-hexane:ethyl acetate, 45:5 v/v)
-
UV lamp for visualization
Procedure:
-
Extraction:
-
Fractionation:
-
Suspend the crude extract in a mixture of water and methanol (3:2).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and remaining aqueous methanol).
-
-
Isolation by Column Chromatography:
-
Prepare a slurry of silica gel (30 g) in n-hexane and pack it into a chromatography column.
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (visualized under UV light) and concentrate them.
-
-
Purification by Preparative HPLC (optional, for high purity):
-
Further purify the enriched this compound fraction using preparative High-Performance Liquid Chromatography (P-HPLC) on a C18 column.
-
Use a gradient elution of methanol and 1% acetic acid at a flow rate of 10 mL/min[6].
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and spectroscopic methods (NMR, LC-MS).
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods developed for the quantification of anthraquinones in plant extracts.
Objective: To quantify the amount of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in methanol and sonicate for 30 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Biosynthesis and Biological Activity
Biosynthesis of this compound
This compound is synthesized in plants from its aglycone, chrysophanol. The biosynthesis of chrysophanol proceeds via the polyketide pathway. The final step in the formation of this compound is the glycosylation of chrysophanol, a reaction catalyzed by a UDP-glycosyltransferase (UGT).
References
- 1. CN101698638A - Method for extracting highly purified chrysophanic acid from roots and stems of rhubarb - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijres.org [ijres.org]
- 6. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp [mdpi.com]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, characterization and pharmacological potentials of methanol extract of Cassia fistula leaves: Evidenced from mice model along with molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
An In-depth Technical Guide to the Chrysophanein Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanein, the 8-O-β-D-glucoside of chrysophanol, is a naturally occurring anthraquinone glycoside found in several medicinal plants, notably within the Rheum (rhubarb) and Cassia (senna) genera. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in plants. It details the enzymatic steps from primary metabolites to the final glycosylated product, discusses the key enzymes involved, summarizes the regulatory mechanisms, presents available quantitative data, and outlines established experimental protocols for its study. The pathway proceeds via the polyketide route, with an octaketide synthase (OKS) being the key enzyme, followed by tailoring reactions and a final glycosylation step catalyzed by a UDP-glycosyltransferase (UGT). While the general pathway is understood, this guide also highlights significant knowledge gaps, particularly in the functional characterization of specific genes and the elucidation of detailed regulatory networks, offering a roadmap for future research in this area.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through the formation of a polyketide backbone, which is then cyclized, aromatized, and finally glycosylated. The core of this compound is the anthraquinone chrysophanol, which is synthesized via the polyketide pathway.[1][2] In plants, this pathway can be supplemented by intermediates from the shikimate pathway.[1][2]
The pathway can be divided into two major stages:
-
Formation of the Chrysophanol Aglycone: This stage involves the synthesis of the anthraquinone scaffold from acetyl-CoA and malonyl-CoA.
-
Glycosylation: The final step where a glucose moiety is attached to the chrysophanol backbone to form this compound.
The key steps are as follows:
-
Initiation: The pathway begins with one molecule of acetyl-CoA as a starter unit.
-
Elongation: The starter unit is sequentially condensed with seven molecules of malonyl-CoA. This series of decarboxylative condensations is catalyzed by a Type III polyketide synthase (PKS), specifically an octaketide synthase (OKS) .[3][4]
-
Polyketide Folding and Cyclization: The resulting linear octaketide intermediate is highly unstable and must be properly folded and cyclized to form the characteristic three-ring anthraquinone structure. In plants, this is believed to follow the "F" folding pattern.[1][5] This process involves a series of intramolecular aldol condensations.
-
Aromatization: The cyclized intermediate undergoes dehydration and tautomerization reactions to yield an aromatic product, likely emodin anthrone or a similar intermediate.
-
Tailoring Reactions: The anthrone intermediate may undergo further enzymatic modifications, such as dehydroxylation, to form chrysophanol anthrone, which is then oxidized to yield chrysophanol .[1]
-
Glycosylation: In the final step, chrysophanol is glycosylated at the C-8 hydroxyl group by a UDP-glycosyltransferase (UGT) , using UDP-glucose as the sugar donor to produce This compound (Chrysophanol 8-O-glucoside).[6]
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound relies on several classes of enzymes. While specific enzymes have not been fully characterized for this exact pathway in most species, homologous enzymes from related pathways provide a strong basis for their predicted functions.
Type III Polyketide Synthase (PKS) / Octaketide Synthase (OKS)
The central enzyme in the formation of the chrysophanol backbone is a Type III PKS.[4] These are relatively small homodimeric enzymes that iteratively catalyze the condensation of malonyl-CoA units with a starter molecule. For chrysophanol, the specific enzyme is an octaketide synthase (OKS), which performs seven condensation reactions.[3]
A cDNA encoding an OKS from Polygonum cuspidatum (PcOKS) has been isolated.[3][7] While recombinant PcOKS produced a mixture of shunt products in vitro, its expression in Arabidopsis thaliana led to the production of emodin, a closely related anthraquinone, demonstrating its role as the key enzyme in plant anthranoid biosynthesis.[3][7][8] Transcriptome analyses of Rheum species have also identified several candidate Type III PKS genes whose expression levels correlate with anthraquinone content, suggesting they are strong candidates for the chrysophanol-producing OKS.[9][10]
Tailoring Enzymes
After the polyketide backbone is formed and cyclized by OKS, a series of tailoring enzymes are required to modify the structure into the final chrysophanol aglycone. These may include:
-
Aromatases/Cyclases: While often considered part of the PKS reaction, separate enzymes may assist in the proper folding and aromatization of the polyketide chain.
-
Dehydrolases/Reductases: The conversion of emodin (which has an additional hydroxyl group) to chrysophanol requires a dehydroxylation step. This likely proceeds via reduction of the anthraquinone to an anthrone, followed by dehydration and re-oxidation.
-
Oxidases: The final conversion of chrysophanol anthrone to chrysophanol requires an oxidation step, which could be catalyzed by a monooxygenase or oxidase.
UDP-Glycosyltransferases (UGTs)
The final step, converting the lipophilic chrysophanol into the more stable and soluble this compound, is catalyzed by a UGT.[11] UGTs belong to a large and diverse gene family in plants, making the identification of the specific enzyme challenging.[12][13] They utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide array of secondary metabolites.[11]
Transcriptome studies in tea (Camellia sinensis) and Rheum species have identified numerous UGT genes.[13][14] Co-expression analysis, correlating the expression of UGT genes with the accumulation of anthraquinones, has pointed to several candidate UGTs potentially involved in this compound synthesis.[14] For instance, studies in Rubus chingii have successfully identified a UGT capable of glycosylating flavonoids, demonstrating a viable strategy for identifying the chrysophanol-specific UGT.[15] Functional characterization through heterologous expression and in vitro enzyme assays is required to confirm the precise UGT responsible for this compound production.[13]
Regulation of Biosynthesis
The production of this compound, like most plant secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.
Transcriptional Regulation
The expression of biosynthetic genes, particularly the core PKS and subsequent UGTs, is controlled by transcription factors (TFs). Several TF families, including MYB , bHLH , and WRKY , are known to regulate secondary metabolic pathways.[14][16][17]
-
MYB Transcription Factors: In Rheum species, a comprehensive genomic analysis identified numerous MYB genes. Co-expression analysis revealed a strong correlation between the expression of specific MYB TFs and the accumulation of anthraquinones, suggesting they are key regulators of the pathway.[14] These TFs likely bind to specific cis-regulatory elements in the promoters of the OKS and UGT genes to activate their transcription.
Hormonal and Environmental Elicitation
The biosynthesis of anthraquinones can be induced by signaling molecules known as elicitors, which are often part of the plant's defense response.
-
Jasmonates (JA): Jasmonic acid and its methyl ester (MeJA) are potent inducers of secondary metabolism.[18] The JA signaling pathway involves the degradation of JAZ repressor proteins, which liberates TFs like MYC2 (a bHLH protein) to activate the expression of defense-related genes, including those for secondary metabolite biosynthesis.[18]
-
Salicylic Acid (SA): In adventitious root cultures of Aloe vera, treatment with salicylic acid significantly increased the content of chrysophanol by 5 to 13 times compared to untreated controls.[1]
This regulatory network allows the plant to produce this compound when and where it is needed, for example, as a defense against pathogens or herbivores.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue-specific transcriptome for Rheum tanguticum reveals candidate genes related to the anthraquinones biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative transcriptome analysis and HPLC reveal candidate genes associated with synthesis of bioactive constituents in Rheum palmatum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu | MDPI [mdpi.com]
- 12. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]
- 13. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Genome-wide analysis of MYB transcription factors in four Rheum L. plants provides new insights into the synthesis of Anthraquinones [frontiersin.org]
- 15. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in <i>Rubus chingii</i> Hu [agris.fao.org]
- 16. Frontiers | Targeting transcription factors for therapeutic benefit in rheumatoid arthritis [frontiersin.org]
- 17. Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysophanein: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of chrysophanein. Due to the limited direct experimental data for this compound, this document also includes information on its aglycone, chrysophanol, and related anthraquinone glycosides to provide a predictive framework for its physicochemical properties. This guide is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound, a glycoside of chrysophanol, is a naturally occurring anthraquinone found in various plants. It belongs to a class of compounds known for their diverse biological activities, which has led to growing interest in its potential therapeutic applications. A thorough understanding of its solubility and stability is critical for the development of viable drug delivery systems and formulations.
Solubility of this compound
The solubility of a compound is a crucial parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Currently, there is limited published quantitative data on the solubility of this compound in a wide range of solvents. The following tables summarize the available information for both this compound and its aglycone, chrysophanol, to provide a comprehensive solubility profile.
Table 1: Quantitative Solubility Data for this compound and Chrysophanol
| Compound | Solvent | Solubility | Method |
| This compound | Water | 1.85 g/L | Predicted[1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Experimental (ultrasonic assistance required) | |
| Chrysophanol | Water | < 1 g/L (slightly soluble) | Experimental[2][3] |
| Chloroform | 10 g/L (1%) | Experimental[2][3] | |
| Ethanol | < 1 mg/mL (sparingly soluble)[4] | Experimental | |
| Dimethyl Sulfoxide (DMSO) | 1.64 mg/mL | Experimental (sonication recommended)[4] |
Table 2: Qualitative Solubility of Chrysophanol
| Solvent | Solubility |
| Benzene | Soluble (can be crystallized from)[2][3] |
| Methanol | Soluble (mono-acetate can be crystallized from)[2][3] |
| Acetone | Soluble (mono-acetate can be crystallized from)[2][3] |
Based on its glycosidic structure, this compound is expected to be more water-soluble than its aglycone, chrysophanol. The presence of the sugar moiety increases polarity and the potential for hydrogen bonding with aqueous media. Conversely, it is likely to have lower solubility in non-polar organic solvents compared to chrysophanol.
Stability of this compound
The stability of a pharmaceutical compound under various environmental conditions is a critical factor for its successful development, manufacturing, and storage. While direct experimental stability data for this compound is scarce, the stability of related anthraquinone glycosides and phenolic compounds can provide valuable insights.
Table 3: Predicted Stability of this compound Based on Analogous Compounds
| Condition | Expected Stability Profile | Rationale (Based on Anthraquinone Glycosides and Phenolic Compounds) |
| Thermal Stability | Likely susceptible to degradation at elevated temperatures. | Anthocyanins and other glycosides can undergo hydrolysis and degradation at high temperatures. The aglycone, chrysophanol, is described as stable, suggesting the glycosidic bond is the primary point of thermal instability.[2][3][5] |
| pH Stability | More stable in acidic to neutral pH (around pH 3-6). Unstable in alkaline conditions. | Phenolic compounds and glycosides can be unstable at high pH.[6][7] Alkaline conditions can lead to the hydrolysis of the glycosidic linkage and degradation of the anthraquinone structure.[7] |
| Photostability | Potentially susceptible to degradation upon exposure to light. | Many anthraquinones and phenolic compounds are known to be light-sensitive. Photostability testing is recommended for related compounds. |
Experimental Protocols
The following sections detail standardized experimental protocols that can be adapted for the determination of this compound's solubility and stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, chloroform) in a sealed, clear container.
-
Equilibration: Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its potential degradation products. The following method, adapted from the analysis of chrysophanol and other anthraquinones, can serve as a starting point.[8][9][10][11]
Table 4: Recommended HPLC-UV Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9][11] |
| Mobile Phase | Gradient elution with a mixture of: A) 0.5% formic acid in water B) Acetonitrile C) Methanol[8][9] |
| Flow Rate | 1.0 mL/min[8][9] |
| Detection Wavelength | 279 nm (based on chrysophanol)[8][9] |
| Column Temperature | 25°C[9] |
| Injection Volume | 20 µL[11] |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for stability studies. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Stability Testing Protocol
A comprehensive stability study should evaluate the impact of temperature, humidity, pH, and light on this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various buffers (e.g., pH 3, 5, 7, 9) and as a solid powder.
-
Storage Conditions:
-
Temperature/Humidity: Store samples at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
pH: Store buffered solutions at different temperatures.
-
Photostability: Expose samples to a controlled light source.
-
-
Time Points: Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze the samples for the remaining concentration of this compound and the formation of any degradation products using the validated HPLC method.
-
Data Analysis: Determine the degradation kinetics and predict the shelf-life of this compound under different conditions.
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Testing.
Conclusion
While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization based on available information and established scientific principles for related compounds. The provided experimental protocols offer a clear path for generating the necessary solubility and stability data to support the development of this compound as a potential therapeutic agent. Further research to generate specific quantitative data for this compound is highly recommended to build upon the predictive information presented herein.
References
- 1. Showing Compound this compound (FDB018602) - FooDB [foodb.ca]
- 2. Chrysophanic acid | 481-74-3 [amp.chemicalbook.com]
- 3. Chrysophanic acid | 481-74-3 [chemicalbook.com]
- 4. Chrysophanol | EGFR | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH as a Key Factor for the Quality Assurance of the Preparation of Gastrodiae Rhizoma Formula Granules [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
The Biological Activity of Chrysophanein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, a glycoside of chrysophanol, is a naturally occurring anthraquinone found in a variety of medicinal plants, most notably in the Rheum (rhubarb) and Cassia genera. Traditionally used in herbal medicine, recent scientific investigation has unveiled a broad spectrum of biological activities, positioning this compound and its aglycone, chrysophanol, as promising candidates for therapeutic development. This document provides a comprehensive overview of the biological activities of this compound, detailing the experimental protocols used to elucidate these functions and the signaling pathways through which it exerts its effects. All quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound and its aglycone, chrysophanol.
Table 1: Anti-diabetic and Cytotoxic Activities
| Compound | Activity | Assay System | Key Findings | Reference |
| This compound (Chrysophanol-8-O-β-D-glucopyranoside) | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC₅₀: 18.34 ± 0.29 µM | [1] |
| Chrysophanol | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC₅₀: 79.86 ± 0.12 µM | [1] |
| This compound | Glucose Transport | Differentiated L6 Rat Myotubes | ED₅₀: 59.38 ± 0.66 µM | [1] |
| Chrysophanol | Glucose Transport | Differentiated L6 Rat Myotubes | ED₅₀: 79.69 ± 0.03 µM | [1] |
| This compound | Cytotoxicity | L-02 Hepatocytes | Strong hepatotoxicity observed | [2] |
Table 2: Antiplatelet and Anticoagulant Activities
| Treatment | Parameter | Assay | Result |
| This compound | Platelet Aggregation (Collagen-induced) | Platelet Aggregometry | Potent inhibitory effect |
| This compound | Platelet Aggregation (Thrombin-induced) | Platelet Aggregometry | Potent inhibitory effect |
| This compound-treated mice | Bleeding Time | In vivo assay | Significantly prolonged |
| This compound | Prothrombin Time (PT) | Coagulation Assay | No alteration |
| This compound | Activated Partial Thromboplastin Time (aPTT) | Coagulation Assay | Prolonged |
Key Biological Activities and Experimental Protocols
Anti-diabetic Activity
This compound has demonstrated notable anti-diabetic properties, primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway, and by promoting glucose transport.
-
Reagents and Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
Procedure: a. The reaction is initiated by adding PTP1B to a solution containing various concentrations of this compound (or chrysophanol) and pNPP in a 96-well plate. b. The plate is incubated at 37°C for a specified time (e.g., 30 minutes). c. The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH). d. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader. e. The concentration of the compound that inhibits 50% of PTP1B activity (IC₅₀) is calculated.
-
Cell Culture: L6 rat myoblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they differentiate into myotubes.
-
Procedure: a. Differentiated L6 myotubes are serum-starved for a period (e.g., 3 hours) to establish a basal state. b. The cells are then incubated with various concentrations of this compound in the presence or absence of insulin. c. Radiolabeled 2-deoxy-D-[³H]glucose is added, and the cells are incubated for a short period (e.g., 10 minutes) to allow for glucose uptake. d. The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). e. The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.
Antiplatelet and Anticoagulant Activity
This compound has been shown to possess potent antiplatelet and anticoagulant effects, suggesting its potential in the prevention of thrombosis.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood collected in sodium citrate.
-
Procedure: a. PRP is placed in an aggregometer cuvette and stirred at 37°C. b. A baseline is established, after which a platelet agonist (e.g., collagen or thrombin) is added to induce aggregation.[3][4][5] c. The change in light transmittance through the PRP suspension is monitored over time as platelets aggregate. d. To test the inhibitory effect, PRP is pre-incubated with various concentrations of this compound before the addition of the agonist.[6] e. The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence and absence of the compound.
-
Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.[7][8][9][10][11]
-
PT Assay: a. PPP is incubated at 37°C.[8][9][10] b. A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma.[7][10] c. The time taken for a fibrin clot to form is measured.[7][8][9][10]
-
aPTT Assay: a. PPP is incubated at 37°C with a contact activator (e.g., kaolin or silica) and a phospholipid substitute (cephalin).[12][13][14][15][16] b. Calcium chloride is then added to initiate clotting.[12][13][14] c. The time to clot formation is recorded.[12][13][14][15][16]
Anti-inflammatory Activity
Chrysophanol, the aglycone of this compound, exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[17][18][19]
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Procedure: a. Macrophages are seeded in multi-well plates and allowed to adhere. b. The cells are pre-treated with various concentrations of chrysophanol for a period (e.g., 1 hour). c. Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS). d. After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. e. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
Anticancer Activity
Chrysophanol has been demonstrated to inhibit the proliferation and induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[20][21][22][23]
-
Cell Culture: Cancer cell lines (e.g., breast cancer cells MCF-7, MDA-MB-231) are cultured in an appropriate medium.
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to attach overnight. b. The cells are then treated with a range of concentrations of chrysophanol for a specified duration (e.g., 24, 48, or 72 hours). c. After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (e.g., 4 hours). d. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals. f. The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Cell viability is expressed as a percentage of the untreated control.
Antimicrobial Activity
Chrysophanol has shown activity against various microbial strains.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[24][25][26][27][28]
-
Procedure: a. A serial two-fold dilution of chrysophanol is prepared in a 96-well microtiter plate containing broth.[24][26][27][28] b. Each well is then inoculated with the standardized microbial suspension.[24][26][27][28] c. The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[24][26][27] d. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24][27][28]
Anti-Hepatitis B Virus (HBV) Activity
This compound has been reported to have significant anti-HBV activities.
-
Cell Culture: The HepG2.2.15 cell line, which stably expresses HBV, is cultured in a suitable medium.[29][30][31][32][33]
-
Procedure: a. HepG2.2.15 cells are seeded in multi-well plates. b. The cells are treated with various concentrations of this compound for a defined period. c. The cell culture supernatant is collected to measure the levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) using ELISA.[30][32] d. Intracellular HBV DNA replication can be assessed by extracting DNA from the cells and quantifying HBV DNA levels using real-time PCR.[30][32]
Signaling Pathways and Mechanisms of Action
This compound and its aglycone, chrysophanol, exert their biological effects by modulating several key signaling pathways.
Insulin Signaling Pathway
This compound enhances insulin sensitivity by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor. By inhibiting PTP1B, this compound promotes the phosphorylation of the insulin receptor and its downstream signaling components, such as IRS-1, PI3K, and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.[1]
NF-κB Signaling Pathway in Inflammation and Cancer
Chrysophanol has been shown to suppress the activation of the NF-κB pathway.[17][18][19][20][21][22][23][34] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Chrysophanol inhibits the phosphorylation of IκB, thereby preventing NF-κB activation. This mechanism underlies its anti-inflammatory and some of its anticancer effects, such as inducing apoptosis in breast cancer cells.[20][21][22][23]
EGFR/mTOR Signaling Pathway in Cancer
In certain cancers, such as colon cancer, chrysophanol has been found to inhibit the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathway.[35][36][37][38][39][40] Activation of EGFR leads to the activation of downstream pathways, including the PI3K/Akt/mTOR cascade, which promotes cell proliferation, growth, and survival. Chrysophanol can inhibit the phosphorylation of EGFR, thereby suppressing the activation of Akt and mTOR and leading to the inhibition of cancer cell proliferation.[35]
OGN/mTOR and NF2 Signaling Pathways in Meningioma
In malignant meningioma cells, chrysophanol has been shown to inhibit the Osteoglycin (OGN)/mTOR signaling pathway while activating the Neurofibromin 2 (NF2) tumor suppressor pathway.[41][42] OGN promotes meningioma development by downregulating NF2 and activating mTOR. Chrysophanol reverses this by reducing OGN and phosphorylated mTOR levels, leading to increased NF2 expression and subsequent inhibition of cell viability and proliferation.[41][42]
Conclusion
This compound and its aglycone, chrysophanol, are multifaceted natural compounds with a wide array of biological activities that hold significant therapeutic promise. Their effects on metabolic regulation, hemostasis, inflammation, microbial growth, and cancer cell proliferation are substantiated by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as insulin signaling, NF-κB, EGFR/mTOR, and OGN/mTOR/NF2, provides a solid foundation for further preclinical and clinical investigations. This technical guide serves as a resource for researchers and drug development professionals to understand the current landscape of this compound research and to design future studies aimed at harnessing its full therapeutic potential.
References
- 1. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity and mechanism study of chrysophanol-8-O-glucoside in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. atlas-medical.com [atlas-medical.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 11. biolabo.fr [biolabo.fr]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. linear.es [linear.es]
- 14. atlas-medical.com [atlas-medical.com]
- 15. ecat.nl [ecat.nl]
- 16. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 17. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]
- 20. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - ProQuest [proquest.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 29. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 32. e-century.us [e-century.us]
- 33. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Chrysophanic acid blocks proliferation of colon cancer cells by inhibiting EGFR/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 42. tandfonline.com [tandfonline.com]
The Pharmacological Potential of Chrysophanein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, also known as Chrysophanol-8-O-β-D-glucopyranoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants, most notably in the rhizome of Rhubarb (Rheum species). It is the glycoside form of chrysophanol. This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, positioning it as a promising candidate for drug discovery and development. Traditional medicine has long utilized plants containing this compound for their therapeutic properties, and modern research is now elucidating the molecular mechanisms underpinning these effects. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, focusing on its anti-inflammatory, neuroprotective, anticancer, anti-diabetic, and anti-platelet activities. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development efforts.
Pharmacological Activities
Anti-inflammatory and Immunomodulatory Effects
This compound and its aglycone, chrysophanol, have demonstrated potent anti-inflammatory effects across various experimental models. The primary mechanism involves the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In models of ulcerative colitis, chrysophanol administration has been shown to ameliorate clinical symptoms such as body weight loss and colon shortening.[1] It achieves this by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as downregulating the expression of cyclooxygenase-2 (COX-2).[1][2] This suppression of inflammatory mediators is directly linked to the inhibition of NF-κB activation. Chrysophanol prevents the degradation of the inhibitory subunit IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3] Furthermore, it has been observed to suppress the phosphorylation of MAPK pathway components, including ERK, p38, and JNK.[3]
References
Chrysophanein in Traditional Medicine: A Technical Guide for Modern Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanein, more commonly known as chrysophanol or chrysophanic acid, is a naturally occurring anthraquinone with a long and storied history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM), Ayurveda, and Korean Medicine.[1][2][3] Historically utilized for its purported anti-inflammatory, purgative, and antimicrobial properties, chrysophanol has emerged as a molecule of significant interest for modern scientific investigation.[1][4] This technical guide provides a comprehensive overview of chrysophanol's role in traditional medicine, supported by a detailed exploration of its pharmacological activities, underlying molecular mechanisms, and relevant experimental protocols to facilitate further research and drug development.
Traditional Uses of this compound-Containing Plants
Chrysophanol is a key bioactive constituent in several medicinal plants, most notably various species of Rhubarb (Rheum spp.), as well as in some Aloe and Senna species.[1][4] In traditional practices, these plants have been employed to treat a wide array of ailments.
In Traditional Chinese Medicine, rhubarb (known as "Da Huang") is used to "clear heat and purge accumulations," treating conditions such as high fever, constipation, and abdominal pain.[1] Ayurvedic medicine has utilized chrysophanol-containing plants for their laxative and skin-healing properties.[4] Traditional Korean medicine also recognizes the therapeutic potential of chrysophanol for various inflammatory conditions.[1][2]
Specific traditional applications include:
-
Dermatological Conditions: Topically applied ointments containing chrysophanol have been used for skin diseases like psoriasis, eczema, and fungal infections.[4]
-
Gastrointestinal Disorders: Internally, it has been used as a laxative to support digestive health and detoxification.[4][5][6]
-
Inflammatory Ailments: Various traditional formulations have been used to address inflammatory conditions.[1][3]
-
Infections: Its antimicrobial properties have been leveraged to treat bacterial and fungal infections.[7][8]
Pharmacological Activities and Molecular Mechanisms
Modern scientific research has begun to validate many of the traditional uses of chrysophanol and has uncovered a multitude of pharmacological activities. These activities are underpinned by the molecule's ability to modulate key cellular signaling pathways.
Anticancer Activity
Chrysophanol has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.[9][10][11]
Signaling Pathways Involved:
-
NF-κB Pathway: Chrysophanol has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. It achieves this by decreasing the phosphorylation of IκB and the p65 subunit, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival, is another target of chrysophanol. It has been observed to modulate the phosphorylation of key MAPK members such as ERK1/2, JNK, and p38.[4][12]
-
mTOR Pathway: Chrysophanol can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer. It has been shown to decrease the phosphorylation of mTOR and its downstream effector p70S6K.[6][7][13]
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in cell proliferation and differentiation, is also modulated by chrysophanol.[3][14][15]
Logical Relationship of Chrysophanol's Anticancer Action
Caption: Chrysophanol's multi-target approach to cancer therapy.
Anti-inflammatory Activity
Chrysophanol exerts potent anti-inflammatory effects, which substantiates its traditional use in treating inflammatory conditions.[1][15] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][15]
Signaling Pathways Involved:
-
NF-κB Pathway: Similar to its role in cancer, the inhibition of the NF-κB pathway is a primary mechanism for chrysophanol's anti-inflammatory action. By preventing the activation of NF-κB, it suppresses the transcription of numerous inflammatory genes.[16][17][18]
-
MAPK Pathway: Chrysophanol also modulates the MAPK pathway in inflammatory contexts, reducing the activation of key kinases involved in the inflammatory response.[18][19]
NF-κB Signaling Pathway Inhibition by Chrysophanol
Caption: Chrysophanol blocks inflammatory gene expression via NF-κB.
Antimicrobial Activity
Traditional use of chrysophanol for skin infections is supported by studies demonstrating its activity against a range of bacteria and fungi.[7][8] The exact mechanisms of its antimicrobial action are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies on chrysophanol.
Table 1: In Vitro Anticancer Activity of Chrysophanol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A375 | Melanoma | Not specified, dose-dependent effects observed at 20-100 µM | 24 | [4] |
| A2058 | Melanoma | Not specified, dose-dependent effects observed at 20-100 µM | 24 | [4] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition at 5, 10, 20 µM | 48 | [9] |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition at 5, 10, 20 µM | 48 | [9] |
| CAL-27 | Oral Squamous Cell Carcinoma | 230.6 | 24 | |
| 177.6 | 48 | |||
| 152.1 | 72 | |||
| Ca9-22 | Oral Squamous Cell Carcinoma | 227.1 | 24 | |
| 169.3 | 48 | |||
| 154.4 | 72 | |||
| U251 | Glioma | Dose-dependent inhibition, significant effects at 20, 50, 100 µM | 48 | [10] |
| SHG-44 | Glioma | Dose-dependent inhibition, significant effects at 20, 50, 100 µM | 48 | [10] |
| SNU-C5 | Colon Cancer | Preferential inhibition, significant effects at 80 and 120 µM | Not specified |
Table 2: Anti-inflammatory and Antimicrobial Activity of Chrysophanol
| Activity | Assay | Result | Reference |
| Anti-inflammatory | In vitro protein denaturation | IC50: 63.50 ± 2.19 µg/ml | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) vs. Streptococcus suis | 1.98 µg/mL | |
| Antimicrobial | Zone of inhibition vs. P. aeruginosa | 19.3 mm | [20] |
| Antimicrobial | Zone of inhibition vs. E. coli | 22.3 mm (crude acetone extract) | [20] |
Table 3: Traditional Dosages of Rhubarb Root
| Preparation | Dosage | Use | Reference |
| Tea Infusion | 1-2 g of coarsely powdered root in 150 ml boiling water | Laxative | |
| Dried/Powdered | 0.5 g | Astringent (for diarrhea) | [6] |
| Dried/Powdered | 3 g+ | Laxative/Purgative | [6] |
| Tincture (1:3 at 25%) | 1-6 ml daily | Varies | [6] |
| Dried Extract | 20-50 mg/kg daily | General (clinical trials) | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used in chrysophanol research, based on methodologies reported in the cited literature.
Extraction and Isolation of Chrysophanol from Rheum palmatum
This protocol outlines a common method for extracting chrysophanol.
Experimental Workflow for Chrysophanol Extraction
Caption: A typical workflow for chrysophanol extraction.
Methodology:
-
Maceration and Extraction:
-
Solvent Partitioning:
-
The resulting ethanol extract is concentrated under reduced pressure.
-
The concentrated extract is then partitioned with a non-polar solvent like chloroform to separate the free anthraquinones, including chrysophanol.[22]
-
-
Purification:
-
The chloroform fraction is further purified using chromatographic techniques, such as silica gel column chromatography.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing chrysophanol.
-
The chrysophanol-rich fractions are combined and the solvent is evaporated to yield purified chrysophanol. Purity can be confirmed by HPLC and structural elucidation by NMR and mass spectrometry.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of chrysophanol on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of chrysophanol. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.
-
Apoptosis (Annexin V-FITC/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Cells are treated with chrysophanol at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to early apoptotic cells) and PI fluorescence (indicating late apoptotic/necrotic cells) are measured.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to measure the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.
Methodology:
-
Protein Extraction:
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking and Antibody Incubation:
-
The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκB, IκB, β-actin).
-
-
Secondary Antibody and Detection:
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Future Directions and Conclusion
Chrysophanol stands as a compelling example of a traditional medicine compound with significant potential for modern therapeutic applications. Its diverse pharmacological activities, particularly in the realms of oncology and inflammation, are well-supported by preclinical evidence.
For drug development professionals, chrysophanol offers a promising scaffold for the development of novel therapeutics. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are necessary to determine the bioavailability, metabolic fate, and safety profile of chrysophanol.
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.
-
Synergistic Combinations: Investigating the synergistic effects of chrysophanol with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment regimens.
-
Derivative Synthesis: Medicinal chemistry efforts to synthesize more potent and selective derivatives of chrysophanol could enhance its therapeutic index.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. origene.com [origene.com]
- 12. mdpi.com [mdpi.com]
- 13. Chrysophanol Protects Against Acute Heart Failure by Inhibiting JNK1/2 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. kumc.edu [kumc.edu]
- 19. CN101698638A - Method for extracting highly purified chrysophanic acid from roots and stems of rhubarb - Google Patents [patents.google.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. protocols.io [protocols.io]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 26. researchgate.net [researchgate.net]
- 27. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comprehensive Review of Chrysophanein Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, a naturally occurring anthraquinone glycoside, is the 1-O-β-D-glucopyranoside of chrysophanol. While its aglycone, chrysophanol, has been extensively studied for its diverse pharmacological activities, research on this compound itself is comparatively limited. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental data to support its potential in drug development.
Chemical Structure and Properties
This compound is structurally characterized by a chrysophanol core linked to a glucose molecule at the C-1 hydroxyl group. This glycosylation significantly alters its physicochemical properties, such as solubility and bioavailability, compared to its aglycone.
Synonyms: Chrysophanol-1-O-β-D-glucoside, Chrysophanol 1-o-glucoside, Chrysophanol-8-O-β-D-glucopyranoside (Note: While both 1-O and 8-O glucosides exist, "this compound" typically refers to the 1-O-glucoside. Research on the 8-O-glucoside is also included where specified).
Biological Activities and Quantitative Data
While a substantial body of research exists for chrysophanol, quantitative data for this compound's biological activities are sparse. The available data are summarized below.
| Biological Activity | Target/Assay | Test System | IC50 / ED50 | Reference |
| Anti-diabetic | Tyrosine Phosphatase 1B (PTP1B) Inhibition | In vitro enzyme assay | IC50: 18.34 ± 0.29 µM | [1] |
| Anti-diabetic | Glucose Transport Activation | Differentiated L6 rat myotubes | ED50: 59.38 ± 0.66 µM | [1] |
| Hepatotoxicity | Cell Viability | L-02 hepatocytes | Strong hepatotoxicity observed |
Note: The majority of published research focuses on chrysophanol. While these studies provide valuable insights into the potential activities of the anthraquinone core, direct extrapolation of quantitative data to this compound is not scientifically valid due to differences in cellular uptake, metabolism, and target interaction conferred by the glucose moiety.
Experimental Protocols
Detailed experimental protocols specifically for this compound are limited in the publicly available literature. However, based on studies of its aglycone and related glycosides, the following methodologies are relevant.
Hepatotoxicity Assessment in L-02 Hepatocytes
-
Cell Culture: Human L-02 hepatocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of chrysophanol-8-O-glucoside.
-
Endpoint Assays:
-
LDH Leakage: Lactate dehydrogenase (LDH) released into the culture medium is measured to assess membrane integrity.
-
ROS Production: Intracellular reactive oxygen species (ROS) levels are determined using fluorescent probes like DCFH-DA.
-
GSH Levels: Reduced glutathione (GSH) content is measured as an indicator of oxidative stress.
-
Mitochondrial Membrane Potential (MMP): MMP is assessed using fluorescent dyes like JC-1 or Rhodamine 123.
-
Anti-diabetic Activity in L6 Rat Myotubes[1]
-
Cell Differentiation: L6 rat myoblasts are differentiated into myotubes by culturing in a low-serum medium.
-
Glucose Transport Assay: Differentiated myotubes are treated with chrysophanol-8-O-beta-D-glucopyranoside, and glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG).[1]
-
Western Blot Analysis:
-
Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: The inhibitory effect of this compound on PTP1B is measured using an in vitro enzymatic assay.[1]
Signaling Pathways
The signaling pathways modulated by this compound are not well-elucidated. However, the known pathways affected by its aglycone, chrysophanol, provide a logical starting point for future investigation. It is hypothesized that this compound, after potential deglycosylation in vivo or at the cellular level, may exert its effects through similar mechanisms.
Potential Signaling Pathways Modulated by this compound (Inferred from Chrysophanol)
-
EGFR/mTOR Pathway: Chrysophanol has been shown to inhibit the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (mTOR) pathway, which is crucial in cancer cell proliferation.[1]
-
NF-κB Signaling Pathway: Chrysophanol can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. This suggests potential anti-inflammatory activity for this compound.
-
Ca2+/EGFR-PLCγ Pathway: In the context of neuroprotection, chrysophanol has been found to modulate the Ca2+/EGFR-PLCγ pathway.
The following diagram illustrates the potential mechanism of action of the aglycone, chrysophanol, on the EGFR/mTOR signaling pathway.
Conclusion and Future Directions
The current body of research on this compound is in its nascent stages. While the known activities of its aglycone, chrysophanol, suggest a promising therapeutic potential, there is a critical need for dedicated studies on the glycoside itself. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 or EC50 values of this compound in a wide range of assays for anticancer, anti-inflammatory, and neuroprotective activities.
-
Comparative Studies: Directly comparing the in vitro and in vivo efficacy and potency of this compound with chrysophanol to understand the role of glycosylation.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.
-
Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.
A deeper understanding of this compound's unique pharmacological profile will be instrumental in unlocking its potential for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols: Extraction of Chrysophanein from Aloe hijazensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanein, an anthraquinone glycoside, has been identified as a constituent of Aloe hijazensis, a plant species native to the Arabian Peninsula.[1][2][3] Anthraquinones from various Aloe species are recognized for their diverse biological activities, making them of significant interest for therapeutic research and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the roots of Aloe hijazensis. The described methods are based on established phytochemical extraction techniques for anthraquinones from plant matrices. Additionally, potential signaling pathways influenced by related anthraquinones are illustrated to provide a basis for further pharmacological investigation.
Introduction
Aloe hijazensis, a succulent plant species, has been shown to contain a variety of bioactive compounds, including several anthraquinones.[1][2][3] Among these is this compound (chrysophanol-8-O-β-D-glucopyranoside), a compound that, like other anthraquinones, holds potential for various pharmacological applications. The extraction and purification of such compounds are crucial first steps in drug discovery and development, enabling detailed study of their biological activities. This protocol outlines a comprehensive methodology for the isolation of this compound from the roots of Aloe hijazensis, the plant part in which it has been identified.[1][3]
Materials and Equipment
2.1. Plant Material
-
Dried and powdered roots of Aloe hijazensis.
2.2. Solvents and Reagents (Analytical or HPLC Grade)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Distilled water (H₂O)
-
Silica gel (60 Å, 70-230 mesh) for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
This compound analytical standard
-
Sulfuric acid (for visualization)
-
Anhydrous sodium sulfate (Na₂SO₄)
2.3. Equipment
-
Grinder or mill
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) chamber and sprayer
-
UV lamp (254 nm and 366 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lyophilizer or vacuum oven
Experimental Protocols
3.1. Preparation of Plant Material
-
Thoroughly wash the freshly collected roots of Aloe hijazensis with distilled water to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until they are brittle.
-
Grind the dried roots into a fine powder using a grinder or mill.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
3.2. Extraction of Crude Anthraquinones
This protocol describes two common methods for extraction.
Method A: Maceration
-
Soak 100 g of the powdered Aloe hijazensis root in 500 mL of methanol in a sealed container.
-
Agitate the mixture periodically and allow it to stand for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times using fresh methanol.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous residue.
Method B: Ultrasonic-Assisted Extraction (UAE)
-
Combine 100 g of the powdered Aloe hijazensis root with 500 mL of 80% ethanol in a large beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 50°C.
-
Filter the mixture to separate the extract from the plant material.
-
Repeat the sonication and filtration steps twice more with fresh solvent.
-
Pool the filtrates and remove the solvent using a rotary evaporator to yield the crude extract.
3.3. Fractionation of the Crude Extract
-
Suspend the dried crude extract (approximately 10-15 g) in 200 mL of distilled water.
-
Transfer the suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by extracting the aqueous suspension sequentially with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and finally ethyl acetate (3 x 200 mL).
-
Collect each solvent fraction separately. This compound is expected to be enriched in the more polar fractions, particularly the ethyl acetate fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness. This fraction will be used for further purification.
3.4. Purification of this compound by Column Chromatography
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)
-
EtOAc (100%)
-
EtOAc:MeOH (9:1, v/v)
-
-
Collect the eluate in fractions of 10-20 mL.
-
Monitor the fractions by TLC using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). Spot the fractions on a TLC plate and visualize under a UV lamp (254 nm and 366 nm) and by spraying with a 10% sulfuric acid solution followed by heating.
-
Combine the fractions that show a spot with an Rf value corresponding to the this compound standard.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent or by preparative HPLC.
Quantitative Analysis
The following table presents representative yields of related anthraquinones from Aloe species. The exact yield of this compound from Aloe hijazensis may vary depending on the plant's age, growing conditions, and the extraction method employed.
| Compound | Plant Species | Plant Part | Extraction Method | Yield | Reference |
| Chrysophanol | Aloe excelsa | Not specified | Shaking with solvent | 22 mg from 1 kg of ground material | [4] |
| Anthraquinones (total) | Aloe barbadensis | Not specified | Stirring with 99.5% ethanol at 50°C for 20 min | 0.31 mg/mL of extract |
Diagrams
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
The direct signaling pathways of this compound are not extensively documented. However, based on studies of its aglycone, chrysophanol, the following pathway illustrates potential molecular targets. Chrysophanol has been shown to modulate inflammatory and cell survival pathways such as NF-κB and mTOR.
Caption: Potential signaling pathways modulated by this compound/chrysophanol.
Conclusion
The protocol detailed in this document provides a robust framework for the successful extraction and purification of this compound from the roots of Aloe hijazensis. The methods are scalable and can be adapted for various laboratory settings. The isolated this compound can then be used for a wide range of in vitro and in vivo studies to explore its bioactivities and potential as a therapeutic agent. Further investigation into its precise mechanism of action on signaling pathways such as NF-κB and mTOR is warranted to fully elucidate its pharmacological profile.
References
- 1. rsc.org [rsc.org]
- 2. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Chrysophanein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative analysis of Chrysophanein (Chrysophanol-8-O-glucoside) using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and validating their own methods for the determination of this compound in various samples, including plant extracts and pharmaceutical formulations.
This compound is an anthraquinone glycoside found in several medicinal plants, such as those from the Rheum (rhubarb) and Cassia genera.[1][2] It is the 8-O-glucoside of Chrysophanol. Accurate and reliable quantitative analysis of this compound is crucial for the quality control of herbal medicines and the development of new therapeutic agents.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC analysis of this compound and its aglycone, Chrysophanol. This data is compiled from various validated methods and provides a reference for method development and performance evaluation.
Table 1: HPLC Method Parameters for this compound and Related Anthraquinones
| Parameter | Method 1: Chrysophanol Analysis | Method 2: Simultaneous Anthraquinone Glycoside Analysis (UPLC-PDA) | Method 3: General Anthraquinone Analysis |
| Analyte(s) | Chrysophanol | Chrysophanol-8-O-glucoside (C8G) and other anthraquinone glycosides | Chrysophanol and other anthraquinones |
| Column | Pinnacle C18 (250 x 4.6 mm, 5 µm)[3] | Not specified, but a C18 column is common for anthraquinones. | Agilent ZORBAX C18 (250 mm × 4.6 mm i.d., 5.0 μm)[4] |
| Mobile Phase | Gradient: A: 0.5% formic acid in water, B: Acetonitrile, C: Methanol[3] | Not specified | Gradient: Methanol and water containing 1% (v/v) acetic acid[4] |
| Flow Rate | 1.0 mL/min[3] | Not specified | 0.8 mL/min[4] |
| Detection Wavelength | 279 nm[3] | 280 nm[1] | 280 nm[4] |
| Retention Time (Rt) | ~23.8 min (for Chrysophanol)[3] | Varies depending on the specific method. | Varies depending on the specific method. |
Table 2: Method Validation Data for Chrysophanol
| Parameter | Value | Reference |
| Linearity Range | 0.5–20 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9996 | [3] |
| Limit of Detection (LOD) | 0.017 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.053 µg/mL | [3] |
| Precision (%RSD) | Intraday: 2.258–2.407%, Interday: 4.762–14.766% | [3] |
| Accuracy (Recovery) | Not specified in the provided text. |
II. Experimental Protocols
Protocol 1: Quantitative Analysis of this compound via Hydrolysis to Chrysophanol
This protocol is suitable for the quantification of this compound by hydrolyzing it to its aglycone, Chrysophanol, followed by HPLC analysis. This is a common approach when a reference standard for the glycoside is unavailable.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh approximately 1.0 g of powdered plant material.
-
Add 25 mL of methanol and perform ultrasonication for 30 minutes.[5]
-
Filter the extract through a 0.45 µm membrane filter.
-
-
Hydrolysis:
-
To the filtered extract, add an equal volume of 2 M hydrochloric acid.
-
Heat the mixture at 70°C for 30 minutes to hydrolyze the glycosidic bond.
-
Cool the solution and neutralize it with 2 M sodium hydroxide.
-
Extract the solution three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol for HPLC analysis.
-
2. Standard Preparation
-
Prepare a stock solution of Chrysophanol (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.5-20 µg/mL).[3]
3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.5% formic acid in water
-
Solvent B: Acetonitrile
-
Solvent C: Methanol
-
A typical gradient program might start with a high percentage of aqueous phase and gradually increase the organic phase to elute the analyte.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.
-
Detection: UV detector at 279 nm.[3]
-
Injection Volume: 10-20 µL.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the Chrysophanol standard against its concentration.
-
Determine the concentration of Chrysophanol in the sample from the calibration curve.
-
Calculate the concentration of this compound in the original sample by accounting for the molecular weight difference between this compound and Chrysophanol.
Protocol 2: Direct Quantitative Analysis of this compound (UPLC-PDA)
This protocol is for the direct analysis of this compound and other anthraquinone glycosides using Ultra-Performance Liquid Chromatography with a Photo-Diode Array detector. This method requires a reference standard for this compound.
1. Sample Preparation (from Plant Material)
-
Weigh approximately 0.05 g of finely ground dried plant material (e.g., rhubarb, passed through a 40-mesh sieve).[1]
-
Add 10 mL of 80% methanol.[1]
-
Extract using ultrasonication at room temperature for 30 minutes.[1]
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
2. Standard Preparation
-
Accurately weigh and dissolve Chrysophanol-8-O-glucoside (C8G) reference standard in 80% methanol to prepare a stock solution of a known concentration (e.g., 0.212 mg/mL).[1]
-
Prepare a series of working standard solutions by diluting the stock solution with 80% methanol to create a calibration curve.
3. UPLC-PDA Conditions
-
Column: A suitable UPLC C18 column.
-
Mobile Phase: A gradient elution is typically used for separating multiple glycosides. An example could be a gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: A typical UPLC flow rate (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection: PDA detector set at 280 nm for quantification.[1]
-
Injection Volume: 1-5 µL.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
III. Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Chemical structure of this compound.
References
- 1. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol-8-O-glucoside, an anthraquinone derivative in rhubarb, has antiplatelet and anticoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Analysis of Chrysophanein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, also known as Chrysophanol-1-O-β-D-glucopyranoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants, including those of the Rheum (rhubarb) and Cassia genera.[1][2][3] Its aglycone, Chrysophanol, is a well-studied compound known for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, neuroprotective, and anticancer effects.[4] Chrysophanol has been shown to modulate several key signaling pathways, making it and its glycosides like this compound promising candidates for drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of natural products like this compound. This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound, intended to guide researchers in its identification, characterization, and quantification.
Chemical Structure
-
This compound: 8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[3][5]
-
Molecular Weight: 416.38 g/mol [2]
Quantitative NMR Data
While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in the peer-reviewed literature, the following tables provide the ¹H and ¹³C NMR data for its aglycone, Chrysophanol. The presence of the glucose moiety at the C-1 position in this compound will induce predictable shifts in the surrounding protons and carbons of the anthraquinone core, most notably a downfield shift for C-1 and adjacent protons. The chemical shifts for the glucose unit are expected to appear in the 3.0-5.5 ppm range in the ¹H NMR spectrum and 60-105 ppm in the ¹³C NMR spectrum.
Table 1: ¹H NMR Spectroscopic Data for Chrysophanol
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1-OH | 11.97 | s | |
| 2-H | 7.04 | d | 0.4 |
| 3-CH₃ | 2.40 | s | |
| 4-H | 7.59 | d | 0.4 |
| 5-H | 7.76 | dd | 0.76, 7.52 |
| 6-H | 7.60 | d | 8.1 |
| 7-H | 7.23 | dd | 0.74, 8.4 |
| 8-OH | 12.04 | s |
Solvent: CDCl₃, Frequency: 400 MHz. Data adapted from SciELO México.[4]
Table 2: ¹³C NMR Spectroscopic Data for Chrysophanol
| Position | Chemical Shift (δ) (ppm) |
| 1 | 162.4 |
| 2 | 124.4 |
| 3 | 149.3 |
| 4 | 121.3 |
| 4a | 133.5 |
| 5 | 119.9 |
| 6 | 136.9 |
| 7 | 124.3 |
| 8 | 162.1 |
| 8a | 115.9 |
| 9 | 192.5 |
| 10 | 181.9 |
| 10a | 113.7 |
| 3-CH₃ | 22.2 |
Solvent: CDCl₃, Frequency: 125 MHz. Data adapted from ResearchGate.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Isolation and Purification: this compound should be isolated from its natural source or obtained from a commercial supplier with a purity of >95%. Purity should be confirmed by HPLC-UV or LC-MS.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are good choices for anthraquinone glycosides due to their ability to dissolve polar compounds and exchange with hydroxyl protons.
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard that has a singlet peak in a region of the spectrum that does not overlap with the analyte signals (e.g., maleic acid, TSP).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 5-10 seconds (for quantitative analysis, ensure full relaxation of all protons, typically 5 x T₁ of the slowest relaxing proton).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
-
2D NMR Experiments: To aid in the complete structural assignment of this compound, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking the glucose moiety to the anthraquinone core.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and perform automatic baseline correction.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0) or an internal standard (e.g., TMS at δH 0.00).
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum. For qNMR, the concentration of this compound can be calculated relative to the known concentration of the internal standard.
-
Structural Elucidation: Analyze the ¹H, ¹³C, and 2D NMR spectra to assign all proton and carbon signals to the this compound structure.
Signaling Pathway and Experimental Workflow
The aglycone of this compound, Chrysophanol, has been reported to exert its anticancer effects by inhibiting the EGFR/mTOR signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: EGFR/mTOR signaling pathway inhibited by this compound's aglycone.
The following diagram outlines the general experimental workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
References
- 1. CAS 4839-60-5: this compound | CymitQuimica [cymitquimica.com]
- 2. biorlab.com [biorlab.com]
- 3. This compound | C21H20O9 | CID 6324923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | C21H20O9 | CID 14077419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Chrysophanein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, also known as chrysophanol-8-O-β-D-glucopyranoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants, including those from the Rheum and Cassia genera. As a pharmacologically active compound, understanding its structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in complex biological matrices. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, including characteristic fragmentation patterns and a standardized protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Fragmentation Profile of this compound
This compound has a molecular weight of 416.38 g/mol . In negative ion mode electrospray ionization (ESI), it readily forms a deprotonated molecule [M-H]⁻ at an m/z of 415. Subsequent MS/MS analysis of this precursor ion reveals a characteristic fragmentation pattern dominated by the cleavage of the glycosidic bond.
The primary fragmentation event is the neutral loss of the glucose moiety (162 Da), resulting in the formation of the chrysophanol aglycone anion at m/z 253.[1] This is a hallmark fragmentation for O-glycosylated flavonoids and anthraquinones.
The chrysophanol aglycone fragment (m/z 253) undergoes further fragmentation, yielding a series of characteristic product ions. These include losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
Key Fragmentation Pathways:
-
[M-H]⁻ (m/z 415) → [M-H-Glc]⁻ (m/z 253) + 162 Da: Loss of the glucose moiety.
-
[M-H-Glc]⁻ (m/z 253) → [M-H-Glc-CO]⁻ (m/z 225) + 28 Da: Loss of carbon monoxide. This often represents the base peak in the MS/MS spectrum of the aglycone.[2]
-
[M-H-Glc]⁻ (m/z 253) → [M-H-Glc-H₂O]⁻ (m/z 235) + 18 Da: Loss of water.
-
[M-H-Glc]⁻ (m/z 253) → [M-H-Glc-CO₂]⁻ (m/z 209) + 44 Da: Loss of carbon dioxide.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the MS/MS spectrum of this compound in negative ion mode. The relative intensities are estimated from spectral data and may vary depending on the instrument and experimental conditions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity | Relative Intensity (%) |
| 415.1039 | 253.0510 | 162.0529 | [Chrysophanol-H]⁻ | ~40 |
| 253.0510 | 225.0553 | 28.0057 | [Chrysophanol-H-CO]⁻ | 100 |
| 253.0510 | 209.0601 | 44.0009 | [Chrysophanol-H-CO₂]⁻ | ~15 |
| 253.0510 | 181.0648 | 72.0062 | [Chrysophanol-H-2CO]⁻ | ~10 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound in plant extracts using a UPLC-QTOF-MS system.
1. Sample Preparation
-
Extraction:
-
Weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 15 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase if necessary to fall within the linear range of the instrument.
-
2. Liquid Chromatography Parameters
-
System: UPLC system
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Parameters
-
System: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: MS/MS
-
Collision Energy: Ramped collision energy (e.g., 15-30 eV) to obtain a rich fragmentation spectrum.
-
Mass Range: m/z 50-1000
Visualizations
Caption: Fragmentation pathway of this compound in negative ESI-MS/MS.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
Application Notes for In Vitro Cytotoxicity Assays of Chrysophanein
Introduction
Chrysophanein, also known as chrysophanol, is a naturally occurring anthraquinone found in various plants, including rhubarb and Cassia species. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in cancer cells. Key signaling pathways modulated by this compound include:
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[3][4] It can inhibit the degradation of IκB-α and the subsequent translocation of the p65 subunit to the nucleus, thereby downregulating the expression of anti-apoptotic proteins like Bcl-2.[3][4]
-
AKT/mTOR Signaling Pathway: this compound can inhibit the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), crucial components of a pathway that promotes cell survival and proliferation.[1][5][6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also a target of this compound. It can modulate the phosphorylation of key MAPK members such as ERK1/2, JNK, and p38.[1][5][7]
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the cytotoxicity of this compound.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cell lysis.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[9][10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 500 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental value - Low control) / (High control - Low control)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Data Presentation
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 24 | 9.64 ± 1.33 | [12] |
| SAS | Head and Neck Squamous Cell Carcinoma | 24 | 12.60 ± 2.13 | [12] |
| A375 | Melanoma | Not Specified | Dose-dependent inhibition observed at 20, 50, and 100 µM | [5] |
| A2058 | Melanoma | Not Specified | Dose-dependent inhibition observed at 20, 50, and 100 µM | [5] |
| MCF-7 | Breast Cancer | Not Specified | Cytotoxicity observed | [13] |
| MDA-MB-231 | Breast Cancer | Not Specified | Cytotoxicity observed | [13] |
| HL-60 | Leukemia | Not Specified | Cytotoxicity observed | [13] |
| L1210 | Leukemia | Not Specified | Cytotoxicity observed | [13] |
| J5 | Liver Cancer | 24 | Necrosis induced at 25, 50, 75, 100, and 200 µM | |
| HeLa | Cervical Cancer | Not Specified | > 100 µM | [2] |
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells [mdpi.com]
- 7. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. takarabio.com [takarabio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Chrysophanein Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, also known as chrysophanol-1-O-glucoside, is a naturally occurring anthraquinone glycoside found in several medicinal plants, including those from the Rheum (rhubarb) and Cassia genera.[1] While research directly investigating the mechanism of action of this compound is limited, significant insights can be drawn from the extensive studies on its aglycone, Chrysophanol. It is widely presumed that upon administration, this compound may be hydrolyzed to Chrysophanol, which then exerts a range of biological effects.
These application notes provide a comprehensive overview of the known biological activities and mechanisms of action of Chrysophanol as a proxy for understanding the potential therapeutic effects of this compound. We also present the available data on a closely related isomer, chrysophanol-8-O-β-D-glucopyranoside, to offer insights into the activity of the glycosylated form.
Note: The majority of the following data pertains to Chrysophanol , the aglycone of this compound. This information should be considered as indicative of the potential, but not definitively established, mechanism of action of this compound.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Chrysophanol and its glycoside isomer.
Table 1: In Vitro Inhibitory and Effector Concentrations of Chrysophanol and Related Glucosides
| Compound | Target/Assay | Cell Line/System | IC50 / ED50 / Effective Concentration | Reference |
| Chrysophanol-8-O-β-D-glucopyranoside | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50: 18.34 ± 0.29 µM | [2] |
| Chrysophanol | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50: 79.86 ± 0.12 µM | [2] |
| Chrysophanol-8-O-β-D-glucopyranoside | Glucose Transport Activation | L6 Rat Myotubes | ED50: 59.38 ± 0.66 µM | [2] |
| Chrysophanol | Glucose Transport Activation | L6 Rat Myotubes | ED50: 79.69 ± 0.03 µM | [2] |
| Chrysophanol-1-O-β-gentiobioside | Human Monoamine Oxidase-A (hMAO-A) Inhibition | Enzyme Assay | IC50: 96.15 µM | [3] |
| Chrysophanol | Cell Proliferation Inhibition | SNU-C5 Human Colon Cancer Cells | Significant inhibition at 80 and 120 µM | [4][5] |
| Chrysophanol | Cell Proliferation Inhibition | MCF-7 & MDA-MB-231 Breast Cancer Cells | Concentration-dependent inhibition (5-20 µM) | [6] |
Table 2: Effects of Chrysophanol on Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein Target | Effect | Reference |
| SNU-C5 Human Colon Cancer | Chrysophanol (80 and 120 µM) | p-EGFR (Tyr1068) | Dose-dependent decrease | [4] |
| SNU-C5 Human Colon Cancer | Chrysophanol (80 and 120 µM) | p-mTOR (Ser2448) | Decrease | [4] |
| SNU-C5 Human Colon Cancer | Chrysophanol (80 and 120 µM) | p-p70S6K (Thr389) | Decrease | [4] |
| MCF-7 & MDA-MB-231 Breast Cancer | Chrysophanol | p-p65 (NF-κB) | Decrease | [7] |
| MCF-7 & MDA-MB-231 Breast Cancer | Chrysophanol | p-IκB | Decrease | [7] |
| MCF-7 & MDA-MB-231 Breast Cancer | Chrysophanol | Bcl-2 | Decrease | [7] |
| MCF-7 & MDA-MB-231 Breast Cancer | Chrysophanol | Cleaved Caspase 3 | Increase | [7] |
| HeLa Cervical Cancer | Chrysophanol | Bcl-2 family protein | Inactivation | [8] |
| HeLa Cervical Cancer | Chrysophanol | Caspases 3/7 | Activation | [8] |
II. Key Signaling Pathways and Mechanisms of Action (Chrysophanol)
Chrysophanol has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
A. EGFR/mTOR Signaling Pathway in Cancer
Chrysophanol demonstrates anti-cancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathway. In EGFR-overexpressing human colon cancer cells (SNU-C5), Chrysophanol inhibits the EGF-induced phosphorylation of EGFR.[4][5] This, in turn, suppresses the activation of downstream signaling molecules such as AKT, Extracellular signal-Regulated Kinase (ERK), and the mTOR/p70S6K cascade, leading to reduced cell proliferation.[4][5]
Figure 1: Chrysophanol inhibition of the EGFR/mTOR signaling pathway.
B. NF-κB Signaling Pathway in Inflammation and Cancer
Chrysophanol exerts anti-inflammatory and anti-cancer effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][9][10] It has been shown to decrease the phosphorylation of IκB and the p65 subunit of NF-κB in breast cancer cells.[7] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of target genes involved in inflammation (e.g., TNF-α, IL-6) and cell survival (e.g., Bcl-2).[7][9][10] In lipopolysaccharide (LPS)-stimulated macrophages, Chrysophanol's anti-inflammatory effect is mediated through the suppression of NF-κB and caspase-1 activation.[9][10]
Figure 2: Chrysophanol's inhibitory effect on the NF-κB signaling pathway.
C. Insulin Signaling Pathway
A study on chrysophanol-8-O-β-D-glucopyranoside, an isomer of this compound, demonstrated its ability to enhance insulin signaling. It was found to inhibit Protein-Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin receptor (IR).[2] This inhibition leads to increased tyrosine phosphorylation of the IR, which in turn activates downstream signaling and promotes glucose transport in myotubes.[2] Chrysophanol itself also exhibited similar, though less potent, activity.[2]
Figure 3: Proposed mechanism of Chrysophanol Glucoside on the Insulin Signaling Pathway.
III. Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of Chrysophanol. These should be adapted and optimized for specific experimental conditions.
A. Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound/Chrysophanol on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Chrysophanol stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound/Chrysophanol in complete culture medium from the stock solution. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To assess the effect of this compound/Chrysophanol on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cells cultured and treated with this compound/Chrysophanol as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-p65, anti-p65, anti-Bcl-2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
C. In Vitro Enzyme Inhibition Assay (e.g., PTP1B)
Objective: To determine the direct inhibitory effect of this compound/Chrysophanol on a specific enzyme.
Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound/Chrysophanol stock solution.
-
96-well plate.
-
Microplate reader.
Protocol:
-
Prepare serial dilutions of this compound/Chrysophanol in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant PTP1B enzyme, and assay buffer.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Figure 4: General experimental workflow for investigating the mechanism of action.
IV. Conclusion and Future Directions
The available evidence strongly suggests that Chrysophanol, the aglycone of this compound, is a multifaceted compound with significant potential in oncology and inflammatory diseases. Its mechanisms of action involve the modulation of critical signaling pathways such as EGFR/mTOR and NF-κB. Studies on a glycoside isomer also point towards a role in metabolic regulation via the insulin signaling pathway.
Future research should focus on directly evaluating the biological activities and mechanism of action of this compound itself. Key research questions include:
-
The bioavailability and metabolic fate of this compound in vivo.
-
Direct comparative studies of the potency and efficacy of this compound versus Chrysophanol.
-
Elucidation of whether this compound has unique biological activities independent of its hydrolysis to Chrysophanol.
Addressing these questions will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. This compound | C21H20O9 | CID 6324923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential antitumor effect of chrysophanol in relation to cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysophanein as a Potential Chemical Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, a naturally occurring anthraquinone glycoside, is the 8-O-β-D-glucopyranoside of chrysophanol. Found in various medicinal plants, including those of the Rheum (rhubarb) and Cassia genera, this compound and its aglycone, chrysophanol, have garnered significant interest for their diverse pharmacological activities. These include anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects[1]. The presence of the glucoside moiety can influence the solubility, bioavailability, and biological activity of the parent compound, making this compound a molecule of interest for further investigation[2].
This document provides detailed application notes and protocols for the potential use of this compound as a chemical marker in various research contexts. Its distinct biological activities suggest its utility as a probe for studying specific cellular processes and signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₉ | --INVALID-LINK-- |
| Molecular Weight | 416.4 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline powder | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Inferred from related compounds |
Applications as a Chemical Marker
Based on its known biological activities, this compound can be employed as a chemical marker in the following areas:
-
Platelet Aggregation and Coagulation Studies: this compound has demonstrated potent antiplatelet and anticoagulant effects, making it a useful tool for investigating the mechanisms of thrombosis and hemostasis[3][4].
-
Glucose Metabolism and Diabetes Research: With its ability to enhance glucose transport and inhibit protein tyrosine phosphatase 1B (PTP1B), this compound can serve as a marker for studying insulin signaling pathways and screening for potential anti-diabetic drugs[2][5].
-
Inflammatory Pathway Research: The aglycone, chrysophanol, is known to modulate key inflammatory signaling pathways such as NF-κB[6]. This compound can be used to investigate the role of glycosylated anthraquinones in inflammation.
-
Hepatoprotection Studies: this compound has shown protective effects against acute liver injury in animal models, suggesting its use as a marker in studies of liver disease and toxicology[7][8].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: In Vitro Biological Activities of this compound (Chrysophanol-8-O-glucoside)
| Assay | System | Agonist | This compound Concentration | Effect | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen (2 µg/mL) | 100 µM | Inhibition | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Thrombin (0.1 U/mL) | 100 µM | Inhibition | [3] |
| Glucose Transport | L6 Rat Myotubes | Insulin | up to 25 µM | Dose-dependent activation | [5] |
| PTP1B Inhibition | Enzyme Assay | - | IC₅₀: 18.34 ± 0.29 µM | Inhibition | [5] |
| Glucose Transport | L6 Rat Myotubes | - | ED₅₀: 59.38 ± 0.66 µM | Activation | [5] |
| Anti-inflammatory | RAW 264.7 cells | LPS (1 µg/mL) | 48 µM | Alleviation of oxidative stress and inflammation | [7][8] |
Table 2: In Vivo Biological Activities of this compound (Chrysophanol-8-O-glucoside)
| Assay | Animal Model | Dosage | Effect | Reference |
| Bleeding Time | Mice | 30 mg/kg (i.v.) | Significantly prolonged | [3] |
| Acute Liver Injury | Mice (LPS/D-GalN induced) | 20 or 40 mg/kg | Ameliorated liver damage and improved survival | [7][8] |
Table 3: UPLC-PDA Quantification of this compound in Rheum Species
| Glucoside | Species | Content Range (mg/g) | Reference |
| Chrysophanol-1-O-glucoside | R. palmatum, R. officinale, R. tanguticum | tr - 4.63 | [4] |
| Chrysophanol-8-O-glucoside | R. palmatum, R. officinale, R. tanguticum | 2.66 - 17.03 | [4] |
| tr: below the limit of quantification |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from methodologies used to assess the antiplatelet effects of natural compounds[3][9].
Objective: To evaluate the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Human whole blood (from healthy, drug-free volunteers)
-
3.2% Sodium citrate solution
-
Platelet aggregation agonists (e.g., Collagen, Thrombin, ADP)
-
Tyrode's buffer
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate (9:1, blood:citrate).
-
Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL with PPP if necessary.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use PPP to set the 100% aggregation baseline.
-
Add a specific concentration of this compound (e.g., 10-100 µM) or vehicle control (e.g., DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding an agonist (e.g., collagen at a final concentration of 2 µg/mL).
-
Record the aggregation for at least 5 minutes.
-
The percentage of aggregation is calculated from the change in light transmission.
-
Data Analysis:
Compare the percentage of platelet aggregation in the presence and absence of this compound. Calculate the IC₅₀ value if a dose-response curve is generated.
Protocol 2: In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol is based on standard methods for assessing glucose uptake in cultured muscle cells[5][10][11].
Objective: To determine the effect of this compound on glucose uptake in L6 rat myotubes.
Materials:
-
This compound
-
L6 rat myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
For differentiation, seed the cells in 24-well plates and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum for 5-7 days, changing the medium every 2 days.
-
-
Glucose Uptake Assay:
-
Wash the differentiated L6 myotubes twice with serum-free DMEM.
-
Starve the cells in serum-free DMEM for 3 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM), insulin (100 nM), or vehicle control in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
-
Measurement:
-
For radiolabeled glucose, add the cell lysate to a scintillation cocktail and measure radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~465/540 nm for 2-NBDG).
-
Normalize the glucose uptake to the total protein content of each well.
-
Data Analysis:
Express the glucose uptake as a percentage of the control (vehicle-treated) cells. Determine the ED₅₀ value from a dose-response curve.
Protocol 3: UPLC-PDA Method for Quantification of this compound
This protocol is adapted from a validated method for the simultaneous determination of anthraquinone glycosides in plant material[4].
Objective: To quantify this compound in a sample matrix using Ultra-Performance Liquid Chromatography with a Photodiode Array detector.
Materials:
-
This compound standard
-
UPLC system with a PDA detector
-
C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or another suitable acid for mobile phase modification)
-
Ultrapure water
-
Sample containing this compound (e.g., plant extract)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
For plant material, an extraction with a suitable solvent (e.g., 80% methanol) using ultrasonication is recommended[4].
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
UPLC Conditions:
-
Column: C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: (example) 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 280 nm
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Chrysophanol (Aglycone of this compound)
The biological effects of this compound are likely mediated, at least in part, by its aglycone, chrysophanol. Chrysophanol has been shown to modulate several key signaling pathways.
Caption: Signaling pathways potentially modulated by this compound.
General Experimental Workflow for Investigating this compound as a Chemical Marker
Caption: Experimental workflow for this compound marker validation.
Conclusion
This compound presents a promising, though not yet fully established, chemical marker for investigating several key biological processes, particularly those related to platelet function, glucose metabolism, and inflammation. Its distinct chemical structure and biological activities provide a valuable tool for researchers in drug discovery and development. The protocols and data presented herein offer a foundation for further exploration of this compound's potential in these and other areas of biomedical research. Further studies are warranted to fully elucidate its pharmacokinetic profile and to validate its use as a specific biomarker in various disease models.
References
- 1. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysophanol-8-O-glucoside, an anthraquinone derivative in rhubarb, has antiplatelet and anticoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 8. Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethanolic Extract of Folium Sennae Mediates the Glucose Uptake of L6 Cells by GLUT4 and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
Application Notes: Chrysophanol (Chrysophanein) for Cancer Cell Line Studies
Introduction
Chrysophanol, also known as chrysophanic acid or by the trivial name Chrysophanein, is a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including Rheum species (rhubarb).[1][2] It has garnered significant interest in oncological research due to its demonstrated anti-cancer properties across a spectrum of cancer cell lines.[3] Chrysophanol exerts its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4] This document provides a comprehensive overview of the applications of chrysophanol in cancer cell line studies, including detailed experimental protocols and a summary of its effects on various cancer types.
Mechanisms of Action
Chrysophanol's anti-neoplastic activities are multifaceted, targeting several critical cellular processes:
-
Induction of Apoptosis: Chrysophanol has been shown to induce apoptosis in numerous cancer cell lines, including breast, gastric, and melanoma.[1][4][5] This is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, and the activation of caspases, such as caspase-3 and caspase-9.[2] It can also modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] In some cases, chrysophanol has been observed to induce other forms of cell death, such as necrosis and ferroptosis.[5][6][7]
-
Cell Cycle Arrest: A common effect of chrysophanol treatment is the arrest of the cell cycle, frequently at the G0/G1 or G2/M phase.[1][4][8] This is often accompanied by the downregulation of key cell cycle regulatory proteins like Cyclin D1, Cyclin E, and CDK4.[1][2][4]
-
Modulation of Signaling Pathways: Chrysophanol influences several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway: In breast cancer cells, chrysophanol has been shown to suppress the NF-κB signaling pathway by downregulating the phosphorylation of IκB and p65.[1][9]
-
AKT/MAPK Pathway: Studies in melanoma and choriocarcinoma cells have demonstrated that chrysophanol can inhibit the AKT and MAPK (ERK1/2, JNK, p38) signaling pathways.[1][4]
-
mTOR Pathway: Chrysophanol has been found to inhibit the mTOR signaling pathway in gastric and colon cancer cells.[5][10]
-
EGFR Pathway: In colon cancer cells with high EGFR expression, chrysophanic acid has been shown to block EGFR phosphorylation and downstream signaling.[10]
-
-
Inhibition of Metastasis: Chrysophanol has been reported to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[3][4]
Data Presentation
The following tables summarize the quantitative effects of chrysophanol on various cancer cell lines as reported in the literature.
Table 1: Effects of Chrysophanol on Cancer Cell Viability and Proliferation
| Cancer Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect |
| MCF-7 (Breast) | MTT | 0, 5, 10, 20 | 48 | Dose-dependent decrease in proliferation rate.[1] |
| MDA-MB-231 (Breast) | MTT | 0, 5, 10, 20 | 48 | Dose-dependent decrease in proliferation rate.[1] |
| HGC-27 (Gastric) | CCK-8 | >25 | Not Specified | Inhibition of proliferation and colony formation.[5] |
| AGS (Gastric) | CCK-8 | >25 | Not Specified | Inhibition of proliferation and colony formation.[5] |
| A375 (Melanoma) | MTT | 20, 50, 100 | Not Specified | Significant inhibition of cell viability.[4] |
| A2058 (Melanoma) | MTT | 20, 50, 100 | Not Specified | Significant inhibition of cell viability.[4] |
| U251 (Glioma) | MTT | 0, 10, 20, 50, 100, 200 | 48 | Dose-dependent decrease in cell viability.[2] |
| SHG-44 (Glioma) | MTT | 0, 10, 20, 50, 100, 200 | 48 | Dose-dependent decrease in cell viability.[2] |
| SAS (Tongue Squamous Carcinoma) | WST-1 | 0, 2.5, 7.5, 12.5 | 24 | Dose-dependent inhibition of cell viability.[11] |
| SNU-C5 (Colon) | Not Specified | 80, 120 | Not Specified | Blocked cell proliferation.[10] |
Table 2: Effects of Chrysophanol on Apoptosis and Cell Cycle
| Cancer Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect |
| MCF-7 (Breast) | Annexin V/PI | 20 | 24 | Significant increase in apoptotic cells.[1] |
| MDA-MB-231 (Breast) | Annexin V/PI | 20 | 24 | Significant increase in apoptotic cells.[1] |
| HGC-27 (Gastric) | Flow Cytometry | Not Specified | Not Specified | Dose-dependent induction of apoptosis.[5] |
| AGS (Gastric) | Flow Cytometry | Not Specified | Not Specified | Dose-dependent induction of apoptosis.[5] |
| A375 (Melanoma) | Flow Cytometry | 20, 50, 100 | Not Specified | Enhanced apoptotic rate.[4] |
| A2058 (Melanoma) | Flow Cytometry | 20, 50, 100 | Not Specified | Enhanced apoptotic rate.[4] |
| U251 (Glioma) | Flow Cytometry | Not Specified | 48 | Dose-dependent increase in cell apoptosis.[2] |
| SHG-44 (Glioma) | Flow Cytometry | Not Specified | 48 | Dose-dependent increase in cell apoptosis.[2] |
| MCF-7 (Breast) | Flow Cytometry | 0, 5, 10, 20 | 24 | Dose-dependent G1-S arrest.[1] |
| MDA-MB-231 (Breast) | Flow Cytometry | 0, 5, 10, 20 | 24 | Dose-dependent G1-S arrest.[1] |
| A375 (Melanoma) | Flow Cytometry | 20, 50, 100 | Not Specified | Promoted G0/G1 phase ratio.[4] |
| A2058 (Melanoma) | Flow Cytometry | 20, 50, 100 | Not Specified | Promoted G0/G1 phase ratio.[4] |
| U251 (Glioma) | Flow Cytometry | Not Specified | 48 | Dose-dependent G1 phase arrest.[2] |
| SHG-44 (Glioma) | Flow Cytometry | Not Specified | 48 | Dose-dependent G1 phase arrest.[2] |
| HeLa (Cervical) | Flow Cytometry | Not Specified | Not Specified | Arrested cells in the G2/M phase.[8] |
Table 3: Effects of Chrysophanol on Key Signaling Proteins
| Cancer Cell Line | Protein | Effect |
| MCF-7 (Breast) | Cleaved Caspase 3, Cleaved PARP | Upregulated[1] |
| MDA-MB-231 (Breast) | Cyclin D1, Cyclin E | Downregulated[1] |
| p27 | Upregulated[1] | |
| Bcl-2, p-IκB, p-p65 | Downregulated[1] | |
| A375 (Melanoma) | Bax, Cleaved Caspase-3 | Upregulated[4] |
| A2058 (Melanoma) | Bcl-2 | Downregulated[4] |
| Cyclin D1, CDK4 | Downregulated[4] | |
| p-AKT/AKT, p-ERK1/2/ERK1/2, p-JNK/JNK | Downregulated[4] | |
| p-p38/p38 | Upregulated[4] | |
| U251 (Glioma) | Cytosol Cyt C, Cleaved Caspase-3, Cleaved Caspase-9 | Upregulated[2] |
| SHG-44 (Glioma) | Cyclin D1, Cyclin E | Downregulated[2] |
| SAS (Tongue Squamous Carcinoma) | mTOR, PPAR-α | Downregulated[11] |
| SNU-C5 (Colon) | p-EGFR, p-AKT, p-ERK, p-mTOR, p-p70S6K | Downregulated[10] |
Mandatory Visualizations
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol Induced Glioma Cells Apoptosis via Activation of Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. Chrysophanol induces apoptosis and ferroptosis of gastric cancer cells by targeted regulation of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysophanol - Wikipedia [en.wikipedia.org]
- 8. The potential antitumor effect of chrysophanol in relation to cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chrysophanic acid blocks proliferation of colon cancer cells by inhibiting EGFR/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells [mdpi.com]
Application Notes and Protocols: Anti-inflammatory Effects of Chrysophanein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanein, more commonly known as Chrysophanol, is a naturally occurring anthraquinone found in a variety of plants, including Rheum palmatum (rhubarb). It has demonstrated significant anti-inflammatory properties in numerous preclinical studies. These application notes provide a comprehensive overview of the anti-inflammatory effects of this compound, its mechanisms of action, and detailed protocols for its investigation. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are interested in the therapeutic potential of this compound for inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to inhibit the production of various pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3] Additionally, this compound's anti-inflammatory activity is associated with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the modulation of Histone Deacetylase 3 (HDAC3).[1][4]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration (µM) | % Inhibition / Effect | Reference |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | TNF-α | 20 | 43.31 ± 2.8% | [5] |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | IL-6 | 20 | 37.31 ± 3.1% | [5] |
| HT-29 | TNF-α (10 ng/mL) | TNF-α mRNA | 40 | Significant suppression | [2] |
| HT-29 | TNF-α (10 ng/mL) | IL-8 mRNA | 40 | Significant suppression | [2] |
| HT-29 | TNF-α (10 ng/mL) | IL-1β mRNA | 40 | Significant suppression | [2] |
| HT-29 | TNF-α (10 ng/mL) | IL-6 mRNA | 40 | Significant suppression | [2] |
| HepG2 | LPS | TNF-α, IL-6, IL-1β mRNA | Dose-dependent decrease | Dose-dependent decrease | [6] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Outcome Measure | Result | Reference |
| Mice | DSS-induced colitis | 5 mg/kg/day (oral) | IL-6 production in colon | 32.11 ± 5.8% inhibition | [3] |
| Mice | DSS-induced colitis | 5 mg/kg/day (oral) | Caspase-1 activation in colon | 40.21 ± 5.8% inhibition | [3] |
| Rats | Carrageenan-induced paw edema | Not specified | Paw edema volume | >40% inhibition | [7] |
Table 3: IC50 Values of this compound and its Derivatives
| Compound | Assay | IC50 Value | Cell Line/Model | Reference |
| 1-O-methyl chrysophanol (OMC) | Protein denaturation | 63.50 ± 2.19 µg/mL | In vitro | [7] |
| Chrysophanol | Not specified | Not specified | Not specified | Not specified |
| Chrysophanol | Cytotoxicity | 34.22 ± 0.10 µg/mL | HepG2 | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Chrysophanol demonstrates anti-inflammatory properties in LPS-primed RAW 264.7 macrophages through activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo [mdpi.com]
- 4. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Chrysophanein: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanein, more commonly known as Chrysophanol, is a naturally occurring anthraquinone found in various plants, fungi, and lichens. It has a long history of use in traditional medicine, and modern scientific investigations have highlighted its broad-spectrum therapeutic potential. This document provides detailed application notes and protocols for researchers exploring this compound as a potential therapeutic agent. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, make it a compelling candidate for drug development. The following sections summarize key quantitative data, detail experimental methodologies for its evaluation, and provide visual representations of its mechanisms of action and experimental workflows.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities are primarily attributed to its ability to modulate key cellular signaling pathways.
-
Anti-inflammatory Activity: this compound has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). It also downregulates the expression of inflammatory enzymes like COX-2 (Cyclooxygenase-2) and inducible nitric oxide synthase (iNOS).
-
Antioxidant Activity: The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes. It has been shown to protect against oxidative stress-induced cellular damage.
-
Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[1] These effects are mediated through the modulation of signaling pathways such as mTOR (mammalian Target of Rapamycin) and the regulation of key proteins involved in cell survival and proliferation like Bcl-2 and cyclin D1.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the therapeutic efficacy of this compound from various studies.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 20 µM | [2] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 20 µM | [2] |
| HBL-52 | Malignant Meningioma | Colony Formation | ~90 µM | [4] |
| Colorectal Cancer Cells | Colorectal Cancer | Cell Viability Assay | 1, 5, 10 µM (non-cytotoxic) | [5] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Mice | DSS-induced Colitis | 5 mg/kg daily | Reduced body weight loss, decreased colon shrinkage, significant reduction in TNF-α and IL-6 levels. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol evaluates the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound stock solution
-
LPS from E. coli
-
Complete cell culture medium
-
Reagents for ELISA (for TNF-α and IL-6)
-
Reagents for Western blotting (antibodies against COX-2, iNOS, p-IκB, IκB, NF-κB p65)
Procedure:
-
Seed macrophages in 6-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure the levels of TNF-α and IL-6 by ELISA.
-
Lyse the cells to extract proteins for Western blot analysis of COX-2, iNOS, and NF-κB pathway proteins.
Antioxidant Activity (DPPH Radical Scavenging) Assay
This protocol determines the free radical scavenging activity of this compound.[6][7]
Materials:
-
This compound solution in methanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)[8]
-
Ascorbic acid (positive control)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Add 1 mL of the sample or standard to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6][8]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound.[9][10]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Anti-inflammatory Model (DSS-induced Colitis)
This protocol assesses the in vivo anti-inflammatory efficacy of this compound in a mouse model of colitis.
Materials:
-
C57BL/6 or BALB/c mice
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induce colitis in mice by administering 3-5% DSS in their drinking water for 5-7 days.
-
Administer this compound (e.g., 5 mg/kg) or vehicle daily by oral gavage.
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons to measure their length.
-
Homogenize a portion of the colon tissue to measure cytokine levels (TNF-α, IL-6) by ELISA or for Western blot analysis.
-
Fix a portion of the colon for histological analysis.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted therapeutic potential. The protocols outlined in this document provide a framework for the systematic evaluation of its anti-inflammatory, antioxidant, and anticancer properties. Further research should focus on optimizing its formulation to improve bioavailability, conducting comprehensive preclinical toxicology studies, and ultimately, translating these promising preclinical findings into clinical trials. The exploration of synergistic combinations with existing therapies may also unveil new avenues for its therapeutic application.
References
- 1. Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysophanol inhibits of colorectal cancer cell motility and energy metabolism by targeting the KITENIN/ErbB4 oncogenic complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Chrysophanein for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for formulating chrysophanein, a naturally occurring anthraquinone glycoside, for in vivo research applications. Due to its presumed poor aqueous solubility, similar to its aglycone chrysophanol, enhancing its bioavailability is critical for obtaining reliable and reproducible results in animal studies. This document outlines several common and effective formulation strategies.
Introduction to this compound and Formulation Challenges
This compound is an anthraquinone found in several medicinal plants.[1] Like many natural phenolic compounds, its therapeutic potential in preclinical studies can be hampered by low water solubility, leading to poor absorption and limited oral bioavailability.[2][3][4] Effective formulation is therefore a key step in enabling robust in vivo evaluation of its biological activities, which are reported to include anti-inflammatory and neuroprotective effects.[5][6][7][8]
The following protocols are designed to address the challenge of this compound's solubility and provide researchers with practical methods to prepare formulations suitable for in vivo administration.
Pre-formulation Studies: Solubility Assessment
Before selecting a formulation strategy, it is essential to determine the baseline solubility of this compound in various pharmaceutically acceptable solvents.
Protocol 1: Equilibrium Solubility Determination
-
Materials : this compound powder, purified water, phosphate-buffered saline (PBS, pH 7.4), common co-solvents (e.g., ethanol, propylene glycol, DMSO, polyethylene glycol 400), and various oils (e.g., corn oil, sesame oil).
-
Procedure :
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Presentation : Record the solubility in a table for easy comparison.
| Solvent | Solubility (µg/mL) at 25°C |
| Purified Water | [Insert Experimental Data] |
| PBS (pH 7.4) | [Insert Experimental Data] |
| Ethanol | [Insert Experimental Data] |
| Propylene Glycol | [Insert Experimental Data] |
| PEG 400 | [Insert Experimental Data] |
| Corn Oil | [Insert Experimental Data] |
| 5% DMSO in PBS | [Insert Experimental Data] |
| 10% Ethanol in Water | [Insert Experimental Data] |
Formulation Strategies and Protocols
Based on the pre-formulation solubility data, an appropriate formulation strategy can be selected. Below are detailed protocols for common approaches.
Co-solvent System
This is one of the simplest methods to increase the solubility of poorly water-soluble compounds.[9][10][11]
Protocol 2: Preparation of a Co-solvent Formulation
-
Materials : this compound, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Saline (0.9% NaCl).
-
Procedure :
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 to the solution and vortex until fully mixed. A common ratio is 40% PEG 400.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation or cloudiness. The solution should be clear.
-
-
Considerations : The concentration of DMSO should be kept to a minimum due to potential toxicity in vivo. The final formulation should be prepared fresh before each experiment.
Surfactant-based Micellar Solution
Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[10]
Protocol 3: Preparation of a Micellar Formulation
-
Materials : this compound, a non-ionic surfactant such as Tween® 80 or Kolliphor® EL (formerly Cremophor® EL), Saline.
-
Procedure :
-
Prepare a stock solution of the surfactant in saline (e.g., 10-20% w/v).
-
Add the weighed this compound to the surfactant solution.
-
Gently heat the mixture (e.g., to 40-50°C) and sonicate until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Visually inspect for clarity.
-
-
Considerations : Some surfactants can have biological effects or cause hypersensitivity reactions. It is crucial to run a vehicle-only control group in your in vivo study.
Solid Dispersion
Solid dispersions involve dispersing the drug in a solid carrier matrix at the molecular level, which can enhance the dissolution rate and oral bioavailability.[12][13][14]
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials : this compound, a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30) or a Soluplus®), a suitable organic solvent (e.g., methanol or ethanol).
-
Procedure :
-
Dissolve both this compound and the carrier in the organic solvent in a specific ratio (e.g., 1:5 drug-to-carrier).
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be scraped and milled into a fine powder.
-
This powder can then be suspended in an aqueous vehicle (e.g., 0.5% carboxymethyl cellulose) for oral gavage.
-
-
Characterization : The amorphous state of this compound in the solid dispersion can be confirmed by techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).[15]
Nanosuspension
Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity.[12]
Protocol 5: Preparation of a Nanosuspension by Wet Milling
-
Materials : this compound, a stabilizer (e.g., Poloxamer 188 or Vitamin E TPGS), Purified Water.
-
Procedure :
-
Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.
-
Subject this suspension to high-energy wet milling using a bead mill.
-
Milling is continued for a specified duration until the desired particle size is achieved.
-
The particle size and distribution should be monitored using a particle size analyzer.
-
-
Considerations : This method requires specialized equipment. The stability of the nanosuspension (prevention of particle aggregation) is critical and depends on the choice and concentration of the stabilizer.
In Vivo Administration and Vehicle Selection
The choice of administration route (e.g., oral, intraperitoneal, intravenous) will influence the final formulation.
-
Oral (PO) : Suspensions of solid dispersions or nanosuspensions in aqueous vehicles are common. Co-solvent and micellar solutions can also be used.
-
Intraperitoneal (IP) : Co-solvent and micellar solutions are often used. Suspensions are generally avoided due to the risk of irritation.
-
Intravenous (IV) : Only clear, sterile, and particle-free solutions should be administered. Micellar and co-solvent systems are potential options, but require careful consideration of hemolysis and precipitation upon injection. The pH and osmolality should be close to physiological levels.[16]
Table of Formulation Suitability for Different Administration Routes
| Formulation Type | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) | Key Considerations |
| Co-solvent System | Suitable | Suitable | Possible | Potential for DMSO toxicity; risk of precipitation. |
| Micellar Solution | Suitable | Suitable | Possible | Surfactant-related side effects; requires sterility for IV. |
| Solid Dispersion (Suspension) | Suitable | Not Recommended | Not Suitable | Enhanced oral absorption; not for parenteral routes. |
| Nanosuspension | Suitable | Not Recommended | Not Suitable | Increased dissolution rate; not for parenteral routes. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
Potential Signaling Pathways Modulated by Chrysophanol (Aglycone of this compound)
The biological activities of chrysophanol, the aglycone of this compound, have been linked to the modulation of several key signaling pathways. It is plausible that this compound, after potential in vivo hydrolysis to chrysophanol, may affect similar pathways.
References
- 1. This compound | C21H20O9 | CID 6324923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chrysophanol: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 14. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chrysophanein Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Chrysophanein during in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and its aglycone, Chrysophanol?
A: This is a critical distinction for experimental design. This compound is the glycoside form of the compound, specifically Chrysophanol-1-O-beta-D-glucoside.[1] Chrysophanol (also known as Chrysophanic acid) is the aglycone, the non-sugar portion of this compound.[2][3] While related, they have different molecular weights (this compound: ~416.4 g/mol ; Chrysophanol: ~254.2 g/mol ) and likely different solubility profiles.[1][4] Much of the available biological and solubility data refers to Chrysophanol.[2][5][6] Researchers should confirm which compound they are using.
Q2: Why is this compound expected to be poorly soluble in aqueous media?
A: Like its aglycone, Chrysophanol, this compound is an anthraquinone derivative.[1] Chrysophanol is described as being slightly soluble or insoluble in water.[3][7] This poor aqueous solubility is characteristic of many hydrophobic compounds. When a concentrated stock solution in an organic solvent like DMSO is diluted into a water-based cell culture medium, the compound can precipitate out of solution, a common issue known as the "hydrophobic effect" or "salting out".[8][9]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A: Based on data for the closely related Chrysophanol, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for creating stock solutions.[5][10] It is often necessary to use sonication or gentle warming (e.g., to 37°C) to fully dissolve the compound.[5][10] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a fresh, unopened aliquot of solvent.[5][6]
Section 2: Troubleshooting Guide
Issue 1: The compound will not fully dissolve when preparing a stock solution in DMSO.
-
Question: I have weighed out my this compound and added the correct volume of DMSO, but I can still see solid particles, even after vortexing. What should I do?
-
Answer: This indicates that the compound has low solubility even in organic solvents.
-
Solution 1: Apply Energy. Gently warm the solution in a 37°C water bath and sonicate the tube in an ultrasonic bath for a few minutes.[10] This often provides the necessary energy to overcome the solubility barrier.
-
Solution 2: Check Your Solvent. Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[5][6] Older DMSO can absorb water from the atmosphere, which will significantly decrease its ability to dissolve hydrophobic compounds.
-
Solution 3: Re-evaluate Concentration. You may be attempting to make a stock solution that is too concentrated. Refer to the solubility data tables below and consider preparing a less concentrated stock.
-
Issue 2: A precipitate forms immediately upon adding the DMSO stock to my cell culture medium.
-
Question: I successfully made a 10 mM stock in DMSO. When I added 1 µL to 1 mL of my medium (for a 10 µM final concentration), the solution became cloudy. How can I prevent this?
-
Answer: This is a classic precipitation problem when diluting a hydrophobic compound into an aqueous buffer.[8]
-
Solution 1: Optimize the Dilution Process. Do not add the concentrated stock directly to the full volume of medium. Instead, add the stock solution dropwise to the medium while it is being gently vortexed or swirled.[8] This promotes rapid dispersal.
-
Solution 2: Pre-warm the Medium. Ensure both your stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.[8] Temperature can significantly affect solubility.
-
Solution 3: Use an Intermediate Dilution. Prepare an intermediate dilution of your stock in a small volume of pre-warmed medium or a simple buffer like PBS.[8] You can then add this intermediate dilution to your main culture volume.
-
Solution 4: Lower the Final Concentration. Your target concentration of 10 µM may be above the solubility limit of this compound in your specific cell culture medium. Try a lower final concentration.[8]
-
Issue 3: The medium looks clear initially but becomes cloudy or develops a precipitate after hours of incubation.
-
Question: My experiment was set up correctly, but after 24 hours in the incubator, I noticed a fine precipitate in the wells treated with this compound. What could be the cause?
-
Answer: This delayed precipitation can be caused by several factors.
-
Possible Cause 1: pH Shift. As cells metabolize, they can alter the pH of the medium, which in turn can change the solubility of the compound.[8] Consider using a medium with a more robust buffer, such as HEPES.
-
Possible Cause 2: Interaction with Media Components. Over time, the compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[11] This is more common in complex, serum-free media.
-
Possible Cause 3: Temperature Fluctuation. Repeated removal of the culture plate from the incubator can cause temperature cycles that may promote precipitation. Minimize the time the plate is outside the stable incubator environment.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Reported Solubility of Chrysophanol in Common Organic Solvents (Note: This data is for Chrysophanol, the aglycone of this compound. Solubility of this compound may differ.)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 0.2 | 0.79 | - | [10] |
| DMSO | 2 | 7.87 | Requires sonication | [5] |
| DMSO | 5 | 19.66 | Use fresh DMSO | [6] |
| DMSO | 8 | 31.46 | Use fresh DMSO | [6] |
| DMF | 0.5 | 1.97 | - | [10] |
| DMF | 4 | 15.73 | Requires sonication | [5] |
| Water | < 0.1 | Insoluble | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Aseptically weigh out the required amount of this compound powder (Molecular Weight: 416.4 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 30-60 seconds to mix.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath and sonicate for 5-15 minutes, or until the solution is clear.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
Protocol 2: Recommended Dilution of this compound Stock into Cell Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution and pre-warm your cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM in 10 mL of medium, first prepare a 1:100 intermediate dilution. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to create a 100 µM solution. Mix gently by pipetting.
-
Add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of your cell culture medium.
-
Alternatively, for direct addition, ensure the medium is being gently swirled or stirred as you add the required volume of stock solution drop-by-drop under the surface of the liquid.
-
Gently mix the final solution before adding it to your cells.
Section 4: Visualized Workflows and Signaling Pathways
The biological activity of this compound is likely due to its aglycone, Chrysophanol. Chrysophanol has been shown to modulate several key signaling pathways involved in cell proliferation and survival.[2] A primary target is the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.[5][6]
Caption: Chrysophanol inhibits the EGFR/AKT/mTOR signaling cascade.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical flowchart for troubleshooting precipitation.
References
- 1. This compound | C21H20O9 | CID 6324923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chrysophanic acid | 481-74-3 [chemicalbook.com]
- 4. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chrysophanic Acid | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Chrysophanic acid | 481-74-3 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: Stabilizing Chrysophanein for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of Chrysophanein is critical for reliable experimental outcomes and the development of effective therapeutics. This center provides essential guidance on the long-term storage and handling of this compound, complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural anthraquinone glycoside.[1][2] Its stability is crucial because degradation can lead to a loss of biological activity and the formation of impurities, which may have different pharmacological or toxicological profiles. Maintaining the integrity of the molecule is essential for accurate and reproducible research and for the safety and efficacy of any potential therapeutic application.
Q2: What are the main factors that can cause this compound to degrade?
The primary factors contributing to the degradation of this compound are expected to be hydrolysis, oxidation, and photolysis. As a glycoside, the O-glycosidic bond is susceptible to cleavage, particularly in the presence of moisture and at elevated temperatures.[3][4] The anthraquinone structure itself can be susceptible to oxidative and photolytic degradation.
Q3: What are the ideal storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place. Storage at -20°C is a common recommendation for the long-term preservation of natural compounds.[5] To further minimize degradation, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q4: How should I store this compound in solution?
Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is advisable to store them as aliquots in tightly sealed vials at -80°C for up to one year to minimize degradation.[5] Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents like DMSO are commonly used.
Q5: What are the likely degradation products of this compound?
The most probable primary degradation product is its aglycone, Chrysophanol, formed by the hydrolytic cleavage of the O-glycosidic bond.[3][4] Further degradation of Chrysophanol can occur, particularly under oxidative and photolytic stress, leading to the formation of various smaller aromatic and aliphatic compounds. Mass spectrometry fragmentation of Chrysophanol has shown characteristic losses of CO2, H2O, and CO.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock (solid and solution). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your this compound stock using HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into impurities. | 1. Compare the chromatogram with a reference standard of this compound and Chrysophanol. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. 3. Use HPLC-MS to identify the mass of the unknown peaks and compare them with the expected fragmentation patterns of this compound and its derivatives.[6] |
| Color change of solid this compound or its solutions. | This could indicate oxidation or photodegradation. | 1. Discard the discolored material. 2. Ensure future storage is in a light-protected container and consider storage under an inert atmosphere. |
| Inconsistent experimental results. | May be due to the use of partially degraded this compound. | 1. Implement a routine quality control check of your this compound stock using a stability-indicating HPLC method. 2. Always use a freshly prepared and characterized solution for critical experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound.
Objective: To separate this compound from its potential degradation products, primarily Chrysophanol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound reference standard
-
Chrysophanol reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A common starting point is a gradient elution, for example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Standard Preparation: Prepare stock solutions of this compound and Chrysophanol reference standards in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25-30°C
-
Detection wavelength: Set the detector to the wavelength of maximum absorbance for this compound (around 254 nm or 429 nm for the aglycone).[7]
-
-
Analysis: Inject the standards and the sample and record the chromatograms. Identify the peaks based on the retention times of the reference standards. The peak area can be used to quantify the amount of this compound and its degradation products.
Protocol 2: Forced Degradation Studies
This protocol describes how to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
Objective: To generate degradation products of this compound under various stress conditions.
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60-80°C for several hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and keep it at room temperature for several hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the this compound solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound in an oven at a temperature above its recommended storage temperature (e.g., 60-80°C) for several days. Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.
For each condition, a control sample (unstressed) should be analyzed simultaneously. Analyze the stressed samples by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Predicted primary degradation pathway of this compound.
Caption: Recommended workflow for handling and analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction | Semantic Scholar [semanticscholar.org]
- 4. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Chrysophanein Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, isolation, and purification of chrysophanein.
Troubleshooting Guides
This section addresses common challenges encountered during this compound purification, offering potential causes and solutions.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Proposed Solution |
| Incomplete Extraction | Optimize the solvent-to-solid ratio, increase extraction time, or employ more efficient extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). For dried and powdered plant material, an initial extraction with 95% ethanol (1:5 to 1:10 w/v) for 30-50 minutes with ultrasonication can be effective.[1] |
| Inappropriate Solvent System | This compound, as a glycoside, is more polar than its aglycone, chrysophanol. Use polar solvents like methanol or ethanol, often in combination with water (e.g., 70-80% methanol), for effective extraction.[2] Stepwise extraction with solvents of increasing polarity can also help in fractionating compounds based on polarity.[3] |
| Degradation of this compound | This compound is susceptible to hydrolysis, especially at high temperatures or under acidic/basic conditions. Maintain a neutral pH during extraction and keep temperatures below 45°C to prevent the cleavage of the glycosidic bond.[2][3] |
| Improper Sample Preparation | Ensure the plant material is properly dried and finely ground to increase the surface area for solvent penetration, leading to more efficient extraction.[2][3] |
Issue 2: Co-extraction of Impurities and Interfering Substances
| Potential Cause | Proposed Solution |
| Non-selective Solvent | Traditional extraction with broad-polarity solvents like water or high-percentage alcohols can co-extract significant amounts of sugars, gums, and starches.[4] |
| Presence of Pigments and Tannins | These compounds are often co-extracted with glycosides and can interfere with subsequent purification steps. |
| Solution Strategies | - Stepwise Extraction: Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds before extracting with more polar solvents.[5] - Solid-Phase Extraction (SPE): Use SPE as a preliminary cleanup step before column chromatography to remove highly polar or non-polar impurities.[3] - Liquid-Liquid Partitioning: Partition the crude extract between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility. Moderately polar glycosides often partition into the ethyl acetate fraction.[5] |
Issue 3: Difficulty in Separating this compound from Structurally Similar Compounds
| Potential Cause | Proposed Solution |
| Presence of Isomers | A significant challenge is the separation of this compound (chrysophanol 1-O-β-d-glucoside) from its isomer, chrysophanol 8-O-β-d-glucoside, due to their very similar polarities.[6][7] |
| Co-elution with other Anthraquinone Glycosides | Extracts from Rheum species contain a complex mixture of anthraquinones and their glycosides with closely related structures. |
| Solution Strategies | - Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective technique for isomer separation. A C18 column with a gradient elution of methanol and 1% acetic acid has been used for separating related compounds.[8] - High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for separating compounds with similar polarities and can be used for the preparative isolation of anthraquinone glycosides.[6][7] The selection of a suitable two-phase solvent system is crucial for successful separation.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chrysophanol and this compound, and how does it affect purification?
A1: this compound is the 1-O-β-d-glucoside of chrysophanol. The addition of the glucose moiety makes this compound significantly more polar than its aglycone, chrysophanol. This difference in polarity is the basis for their separation. While chrysophanol is soluble in less polar organic solvents like chloroform, this compound is insoluble in chloroform but soluble in more polar solvents like methanol and ethanol-water mixtures.[4] This differential solubility can be exploited during the initial extraction and partitioning steps.
Q2: How can I prevent the hydrolysis of this compound back to chrysophanol during my purification process?
A2: To prevent hydrolysis of the glycosidic bond, it is critical to avoid harsh chemical conditions. This includes:
-
Avoiding strong acids and bases: Maintain a neutral pH throughout the extraction and purification process.
-
Controlling temperature: Avoid prolonged exposure to high temperatures. For any heating steps, it is advisable to stay below 45°C.[3]
-
Enzyme inactivation: If enzymatic degradation is a concern, a brief heat treatment of the fresh plant material can inactivate endogenous enzymes.
Q3: My TLC plate shows a streak rather than a distinct spot for my this compound-containing fraction. What could be the issue?
A3: Streaking on a TLC plate for a glycoside like this compound can be due to several factors:
-
Sample Overload: Applying too much sample to the TLC plate can cause streaking. Try applying a smaller amount.
-
Inappropriate Solvent System: The developing solvent may not be optimal for your compound, leading to poor separation and streaking. You may need to adjust the polarity of the mobile phase.
-
Presence of Highly Polar Impurities: Sugars and other very polar compounds in your extract can cause streaking. A preliminary cleanup step like SPE can help remove these interferences.
-
Compound Instability: If the compound is degrading on the silica gel plate, it can result in a streak.
Q4: What analytical techniques are recommended for assessing the purity of the final this compound product?
A4: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing purity. A sharp, symmetrical peak is indicative of a pure compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the compound's identity and purity.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of this compound from Rheum palmatum
-
Sample Preparation: Dry the rhizomes of Rheum palmatum at a temperature below 45°C and grind them into a fine powder.
-
Defatting: Macerate the powdered material in n-hexane for 24 hours to remove non-polar constituents like fats and waxes. Discard the n-hexane extract.
-
Extraction: Extract the defatted powder with 80% methanol in water at room temperature with constant stirring for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition it successively with ethyl acetate and n-butanol. This compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.[5]
-
Monitoring: Monitor the presence of this compound in each fraction using TLC or HPLC.
Protocol 2: Purification of this compound using Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid to improve peak shape). A typical gradient might start with a lower concentration of methanol and gradually increase.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.
-
Detection: UV detector set at an appropriate wavelength for anthraquinones (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: A general workflow for the extraction and purification of this compound.
Caption: Hydrolytic degradation of this compound into its aglycone and sugar moiety.
References
- 1. CN101698638A - Method for extracting highly purified chrysophanic acid from roots and stems of rhubarb - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex NMR Spectra of Chrysophanein: A Technical Support Guide
For researchers, scientists, and drug development professionals working with anthraquinone glycosides, obtaining and interpreting clean, well-resolved NMR spectra is a critical step in structure elucidation and characterization. Chrysophanein, a naturally occurring compound with potential therapeutic properties, presents a moderately complex NMR spectrum due to the presence of both an aromatic anthraquinone core and a sugar moiety. This guide provides troubleshooting tips and answers to frequently asked questions to address specific issues that may be encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble assigning the protons in the aromatic region of the ¹H NMR spectrum. How can I differentiate them?
A1: The aromatic region of this compound's ¹H NMR spectrum is expected to show signals for five protons on the anthraquinone core. These can be differentiated based on their chemical shifts, multiplicities, and coupling constants. Protons on the ring system with the glycosidic linkage will have different electronic environments compared to those on the other ring. Specifically, look for an ABC spin system and an AX spin system. 2D NMR experiments like COSY are invaluable here. A COSY spectrum will show correlations between adjacent protons (e.g., H-5 to H-6, and H-6 to H-7), helping to piece together the spin systems.
Q2: The anomeric proton of the glucose unit is overlapping with other signals. How can I confirm its chemical shift?
A2: The anomeric proton (H-1') of a β-D-glucopyranoside typically appears as a doublet around δ 4.5-5.5 ppm with a coupling constant of approximately 7-8 Hz. If this signal is overlapped, a 2D HSQC experiment is the most effective way to identify it. The HSQC spectrum correlates protons to their directly attached carbons. The anomeric proton will show a cross-peak with the anomeric carbon (C-1'), which typically resonates around δ 100-105 ppm. This unique carbon chemical shift makes the correlation unambiguous.
Q3: How can I definitively confirm the position of the glycosidic linkage on the chrysophanol core?
A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to confirming the glycosylation site. Look for a long-range correlation (typically ³J) between the anomeric proton of the glucose (H-1') and the carbon of the aglycone to which the sugar is attached. In the case of this compound, you should observe a cross-peak between H-1' and C-1 of the chrysophanol skeleton. This correlation provides unequivocal evidence for the C-O-C linkage at that position.
Q4: The signals for the quaternary carbons of the anthraquinone core are very weak or missing in my ¹³C NMR spectrum. What can I do?
A4: Quaternary carbons often show weak signals in ¹³C NMR due to their long relaxation times and lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. To improve their detection, you can:
-
Increase the relaxation delay (d1) in your acquisition parameters to allow for more complete relaxation of the quaternary carbons between scans.
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Use a different pulse program , such as one optimized for detecting quaternary carbons (e.g., APT or DEPTQ).
-
The HMBC experiment is also crucial here, as it allows for the identification of quaternary carbons through their long-range couplings to nearby protons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | 1. Poor shimming of the magnetic field.2. Sample concentration is too high, leading to aggregation.3. Presence of paramagnetic impurities. | 1. Re-shim the instrument carefully.2. Dilute the sample.3. Filter the sample or use a chelating agent if paramagnetic metals are suspected. |
| Overlapping signals in the sugar region (δ 3.0-4.0 ppm) | Inherent complexity of the sugar spin systems. | 1. Use 2D NMR techniques like COSY and TOCSY to trace the proton-proton correlations within the sugar ring.2. An HSQC experiment will help to resolve the signals by spreading them out in the carbon dimension. |
| Difficulty in assigning diastereotopic protons (e.g., -CH₂ of the sugar) | Restricted rotation or chiral environment leading to non-equivalent protons. | 1. Look for distinct cross-peaks in the HSQC spectrum for the two protons to the same carbon.2. Analyze the COSY and HMBC correlations for each of the diastereotopic protons to assign them individually. |
| Presence of unexpected signals | 1. Residual solvent.2. Impurities from the isolation process.3. Sample degradation. | 1. Check the chemical shift of the suspected solvent peak against known values.2. Re-purify the sample if necessary.3. Re-prepare the sample and acquire the spectrum promptly. |
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Based on data for Chrysophanol and typical values for β-D-glucopyranoside in a suitable deuterated solvent like DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone (Chrysophanol) | |||
| H-2 | ~7.20 | d | ~1.5 |
| H-4 | ~7.65 | d | ~1.5 |
| H-5 | ~7.80 | d | ~7.5 |
| H-6 | ~7.60 | t | ~7.5 |
| H-7 | ~7.30 | d | ~7.5 |
| 3-CH₃ | ~2.45 | s | |
| 8-OH | ~12.10 | s | |
| Sugar (β-D-Glucopyranoside) | |||
| H-1' | ~5.10 | d | ~7.5 |
| H-2' | ~3.50 | m | |
| H-3' | ~3.40 | m | |
| H-4' | ~3.30 | m | |
| H-5' | ~3.20 | m | |
| H-6'a | ~3.75 | m | |
| H-6'b | ~3.60 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on data for Chrysophanol and typical values for β-D-glucopyranoside in a suitable deuterated solvent like DMSO-d₆)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone (Chrysophanol) | Sugar (β-D-Glucopyranoside) | ||
| C-1 | ~161.5 | C-1' | ~101.0 |
| C-2 | ~121.5 | C-2' | ~74.0 |
| C-3 | ~149.0 | C-3' | ~77.5 |
| C-4 | ~124.5 | C-4' | ~70.5 |
| C-4a | ~133.0 | C-5' | ~76.5 |
| C-5 | ~124.0 | C-6' | ~61.5 |
| C-6 | ~137.0 | ||
| C-7 | ~121.0 | ||
| C-8 | ~162.0 | ||
| C-8a | ~116.0 | ||
| C-9 | ~192.0 | ||
| C-9a | ~114.0 | ||
| C-10 | ~182.0 | ||
| C-10a | ~135.0 | ||
| 3-CH₃ | ~22.0 |
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
Key 2D NMR Experiments for Structure Elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the aromatic rings and the sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is essential for assigning the carbons of the sugar and the protonated carbons of the aglycone.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is critical for assigning quaternary carbons and confirming the glycosylation site.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the glycosidic linkage.
Visualizations
Troubleshooting Chrysophanein HPLC Peak Tailing: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Chrysophanein. Below you will find frequently asked questions and detailed troubleshooting steps to help you identify and resolve common problems, ensuring optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" extending from its apex.[1] This is problematic for this compound analysis as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the quantitative accuracy and precision of your results.[2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For a phenolic glycoside like this compound, the most common causes of peak tailing in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Unwanted interactions between the hydroxyl groups of this compound and residual silanol groups on the silica-based column packing material.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound's phenolic hydroxyl groups, leading to multiple retention mechanisms and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[2]
-
Column Contamination or Degradation: Buildup of contaminants or a void in the column packing can disrupt the sample flow path.[2]
Q3: What is the pKa of this compound and how does it influence my HPLC method?
A3: this compound has a predicted strongest acidic pKa of approximately 9.49, attributed to its phenolic hydroxyl groups.[3] Its aglycone, chrysophanic acid (chrysophanol), has a predicted pKa of 6.63.[4][5] Knowing the pKa is critical for selecting the appropriate mobile phase pH. To ensure a single, non-ionized form of this compound and minimize peak tailing, the mobile phase pH should be at least 2 pH units below the pKa of the most acidic functional group.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Issue 1: Peak tailing observed for this compound, especially at neutral or near-neutral pH.
Cause: Secondary interactions between the polar hydroxyl groups of this compound and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. These interactions are more pronounced when the silanol groups are ionized (negatively charged) at pH values above their pKa (typically around 3.5-4.5).
Solution:
-
Adjust Mobile Phase pH: The most effective way to suppress silanol interactions is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.5, the silanol groups will be protonated and less likely to interact with this compound. This is a common strategy in the HPLC analysis of related anthraquinones, often employing additives like formic acid, acetic acid, or phosphoric acid.[6][7]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a well-end-capped C18 or C8 column can significantly reduce peak tailing for polar analytes like this compound.
-
Consider a Different Stationary Phase: If pH adjustment and end-capped columns are not sufficient, a column with a different stationary phase, such as a polymer-based or a polar-embedded phase, could provide a different selectivity and reduce silanol interactions.
Issue 2: Peak shape of this compound is poor and varies between runs.
Cause: The mobile phase pH is close to the pKa of this compound, causing a mixed population of ionized and non-ionized molecules, each with a different retention time. This leads to peak broadening and tailing.
Solution:
-
Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. A buffer concentration of 10-25 mM is typically sufficient.
-
Optimize Mobile Phase pH Away from pKa: As mentioned previously, adjust the mobile phase pH to be at least 2 units below the pKa of this compound's phenolic groups. Given the predicted pKa of its aglycone is around 6.63, a mobile phase pH of 2.5-3.5 is a good starting point.[4][5]
Issue 3: All peaks in the chromatogram, including this compound, are tailing.
Cause: This is often indicative of an instrumental problem, such as extra-column volume or a compromised column.
Solution:
-
Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length between the injector, column, and detector as short as possible.
-
Check Fittings and Connections: Ensure all fittings are properly tightened to avoid dead volume.
-
Inspect the Column: A void at the head of the column can cause peak tailing. This can sometimes be rectified by reversing and flushing the column (always check the manufacturer's instructions first). If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Issue 4: this compound peak shape worsens with increasing sample concentration.
Cause: Column overload. The amount of this compound injected is saturating the active sites on the stationary phase.
Solution:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible or desirable, dilute the sample.
-
Use a Higher Capacity Column: If high sample loads are necessary, consider using a column with a larger internal diameter or a higher stationary phase loading.
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | - Lower mobile phase pH to 2.5-3.5 with an acidifier (formic, acetic, or phosphoric acid).- Use a modern, end-capped C18 or C8 column.- Consider a column with a different stationary phase (e.g., polymer-based). |
| Inappropriate Mobile Phase pH | - Buffer the mobile phase (10-25 mM).- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | - Reduce injection volume.- Dilute the sample.- Use a column with a higher sample capacity. |
| Extra-Column Effects | - Minimize tubing length and internal diameter.- Ensure all fittings are secure and free of dead volume. |
| Column Contamination/Degradation | - Flush the column with a strong solvent.- Replace the column if performance does not improve. |
Experimental Protocols
Example HPLC Method for Anthraquinone Analysis (Adapted from related compound methods):
This protocol is a starting point and should be optimized for your specific instrument and this compound standard.
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Sample Preparation:
Dissolve the this compound standard or sample extract in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions (e.g., 30% acetonitrile in water). This helps to prevent peak distortion due to solvent effects.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.
This guide provides a comprehensive starting point for addressing peak tailing issues with this compound. Remember that systematic, one-change-at-a-time troubleshooting is the most effective approach. For further assistance, please consult your HPLC system and column manufacturer's documentation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Separation of Chrysophanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Showing Compound this compound (FDB018602) - FooDB [foodb.ca]
- 4. Chrysophanic acid | 481-74-3 [chemicalbook.com]
- 5. Chrysophanic acid | 481-74-3 [amp.chemicalbook.com]
- 6. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRDizin [search.trdizin.gov.tr]
Technical Support Center: Optimizing Chrysophanein Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Chrysophanein (also known as Chrysophanol) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a naturally occurring anthraquinone compound that has been shown to exhibit anti-cancer effects in various cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[1] It achieves this by modulating several key signaling pathways, including the NF-κB, AKT, ERK1/2, and mTOR pathways.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on published studies, a typical starting concentration range for this compound is between 10 µM and 100 µM. However, the optimal concentration is highly cell-type dependent. For instance, in breast cancer cell lines MCF-7 and MDA-MB-231, effects on apoptosis were observed at concentrations as low as 20 nM when used in combination with paclitaxel.[1] In melanoma cell lines A375 and A2058, significant reductions in cell viability were seen at concentrations of 20, 50, and 100 µM after 48 hours.[3] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary from 6 to 72 hours, depending on the cell line and the specific endpoint being measured.[4][5] For apoptosis assays, significant effects have been observed after 24 hours of treatment.[1][3] For cell viability assays, time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal treatment duration.[5]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dosage | The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value. |
| Insufficient Treatment Time | The incubation time may be too short. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing cell death in your cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or investigating the expression of resistance-related proteins. |
| Reagent Quality | The this compound stock solution may have degraded. Prepare a fresh stock solution and verify its concentration and purity. |
Issue 2: High variability between replicate wells in a cell viability assay (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Incomplete Solubilization of Formazan | After adding the solubilization solution (e.g., DMSO), ensure complete mixing by pipetting up and down or using a plate shaker until the formazan crystals are fully dissolved. |
| Pipetting Errors | Calibrate pipettes regularly and ensure proper pipetting technique to minimize volume variations. |
Issue 3: Low percentage of apoptotic cells detected by flow cytometry (Annexin V/PI staining).
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration or Duration | Refer to the troubleshooting steps for "No significant decrease in cell viability." Apoptosis is often an earlier event than significant viability loss. |
| Cell Harvesting Technique | Harsh trypsinization can damage cell membranes, leading to false positive PI staining. Use a gentle cell scraper or a shorter trypsinization time. Collect the supernatant containing detached apoptotic cells. |
| Staining Protocol | Ensure the Annexin V binding buffer contains sufficient calcium, which is required for Annexin V to bind to phosphatidylserine. Protect stained cells from light to prevent photobleaching of the fluorochromes. |
| Timing of Analysis | Analyze the stained cells promptly, as prolonged incubation can lead to secondary necrosis and inaccurate results. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 250 µL of 1X binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| FaDu | Oral Cancer | 9.64 ± 1.33 | [7] |
| SAS | Oral Cancer | 12.60 ± 2.13 | [7] |
| HepG2 | Liver Cancer | ~74.5 ± 4.65 (at 48h) | [4] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Rate (% of cells) | Reference |
| MCF-7 | 20 nM | 24 h | Significantly increased vs. control | [1] |
| MDA-MB-231 | 20 nM | 24 h | Significantly increased vs. control | [1] |
| HBL-52 | 90 µM | Not Specified | 33.7% vs 3.3% in control | [8] |
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits AKT/mTOR and NF-κB signaling.
Caption: Workflow for apoptosis detection by flow cytometry.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Chrysophanein Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize chrysophanein degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound, also known as chrysophanol-1-O-glucoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants like those from the Rheum (rhubarb) and Cassia genera.[1] It is the glycoside form of chrysophanol. Degradation of this compound during extraction can lead to the loss of the parent compound, resulting in inaccurate quantification and potentially altered biological activity of the extract. The primary degradation pathway involves the hydrolysis of the glycosidic bond, yielding its aglycone, chrysophanol.
Q2: What are the main factors that contribute to this compound degradation during extraction?
Several factors can influence the stability of this compound during extraction. These include:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic bond.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Enzymatic Activity: Endogenous enzymes released from the plant material upon cell lysis can degrade this compound.
-
Solvent Choice: The polarity and protic nature of the extraction solvent can affect stability.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: Which extraction methods are recommended to minimize this compound degradation?
Modern extraction techniques are often preferred over traditional methods like Soxhlet extraction, which can cause thermal degradation. Recommended methods include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance extraction at lower temperatures and shorter durations.
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a non-toxic and non-flammable method that allows for extraction at low temperatures, thus preserving thermolabile compounds.[2]
-
Maceration with Optimized Solvents: Simple maceration at room temperature with an appropriate solvent can be effective if the extraction time is optimized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation during extraction: Exposure to high temperatures, extreme pH, or prolonged light. Inefficient extraction: Incorrect solvent, insufficient extraction time, or inadequate sample preparation. | Optimize extraction conditions: Use a low-temperature method like UAE or SFE. Protect the sample from light by using amber glassware. Buffer the extraction solvent to a neutral or slightly acidic pH. Improve extraction efficiency: Select an appropriate solvent (e.g., ethanol, methanol). Ensure the plant material is finely powdered. Optimize the solid-to-solvent ratio and extraction time. |
| Presence of high levels of chrysophanol (the aglycone). | Hydrolysis of this compound: This can be caused by acidic or alkaline conditions, high temperatures, or enzymatic activity. | Control pH: Use a buffered extraction solvent (pH 5-7). Reduce temperature: Conduct the extraction at room temperature or below. Deactivate enzymes: Consider a blanching step (brief heat treatment) of the plant material before extraction, if compatible with the overall experimental goals. |
| Formation of unknown impurities in the extract. | Oxidative or photodegradation: Exposure to oxygen and/or light can lead to the formation of degradation products. | Work under an inert atmosphere: If possible, perform the extraction under nitrogen or argon. Protect from light: Use amber-colored glassware and minimize exposure to direct light. Add antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent. |
| Inconsistent extraction results between batches. | Variability in experimental conditions: Inconsistent temperature, extraction time, or solvent composition. Inhomogeneous plant material: Differences in the particle size or composition of the plant material. | Standardize the protocol: Ensure all extraction parameters are kept consistent for each batch. Homogenize the sample: Thoroughly mix the powdered plant material before taking samples for extraction. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Anthraquinones (including Chrysophanol)
| Extraction Method | Solvent | Key Parameters | Chrysophanol Yield (mg/g) | Reference |
| Maceration | Ethanol | 24 hours | 19.69 | [3] |
| Heat Reflux | Ethanol | 45 minutes | Not specified directly, but highest recovery of total DHAQs | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol | 45 minutes | Lower than heat reflux | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 210 atm, 85 °C, 30 min | 0.38 | [2] |
| Microwave-Assisted Extraction | 70% Ethanol | 56 °C, 540 W, 55 mL/g | 2.54% (of extract) | [4] |
Table 2: Validated HPLC-UV Method Parameters for Chrysophanol Quantification
| Parameter | Value | Reference |
| Column | C18 | [5][6] |
| Mobile Phase | 0.1% o-phosphoric acid and methanol (gradient) | [5][6] |
| Detection Wavelength | 254 nm | [1][5][6] |
| Linearity Range | 0.25–5.00 µg/mL | [5][6] |
| Limit of Detection (LOD) | 0.07–0.11 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.20–0.34 µg/mL | [5][6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Minimized Degradation
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a 50 mL amber-colored flask.
-
Add 20 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25-30 °C) for 30-45 minutes.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40 °C) using a rotary evaporator.
-
Storage: Store the dried extract in an amber vial at -20 °C until analysis.
Protocol 2: HPLC-UV Analysis of this compound and Chrysophanol
-
Standard Preparation: Prepare stock solutions of this compound and chrysophanol standards in methanol. Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 254 nm.
-
-
Quantification: Identify and quantify this compound and chrysophanol by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: Recommended workflow for minimizing this compound degradation.
Caption: Key factors influencing this compound degradation.
References
- 1. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chrysophanein Interference in Biochemical Assays
Disclaimer: The following troubleshooting guides and FAQs are designed to address potential issues of assay interference by chrysophanein. While this compound is a known bioactive molecule, specific literature comprehensively detailing its behavior as a Pan-Assay Interference Compound (PAIN) is limited. The guidance provided is based on the chemical properties of its anthraquinone core, a structure known to be associated with common assay interference mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a natural compound classified as an anthraquinone glycoside.[1] Its core structure is chrysophanol, a type of anthraquinone. Compounds with an anthraquinone scaffold are recognized as potential Pan-Assay Interference Compounds (PAINS) because their chemical features can interact with assay components in a non-specific manner, leading to false-positive or false-negative results.[2][3] Potential interference mechanisms for a molecule like this compound include intrinsic fluorescence, tendency to form aggregates, and redox activity.
Q2: What are the most common mechanisms of assay interference for anthraquinone-based compounds?
A2: For compounds containing an anthraquinone core, such as this compound, the primary suspected mechanisms of interference are:
-
Autofluorescence: The anthraquinone ring system is a fluorophore, meaning it can absorb light at one wavelength and emit it at another.[4][5][6] If the excitation and emission spectra of this compound overlap with those of the assay's detection fluorophore, it can lead to a false signal.[7]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to apparent but artifactual enzyme inhibition.[8][9]
-
Redox Cycling: The quinone structure in this compound can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers) and oxygen.[10] This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can oxidize and inactivate enzymes, particularly those with sensitive cysteine residues, resulting in false-positive inhibition.[10][11]
Q3: My preliminary screen identified this compound as a potent hit. What is the probability it is a false positive?
A3: A significant number of initial hits from high-throughput screening (HTS) can be false positives due to assay interference.[8] Given that this compound belongs to the anthraquinone class, a known PAIN scaffold, there is a reasonable probability that its observed activity could be an artifact. It is crucial to perform a series of counter-screens and orthogonal assays to validate the hit and rule out non-specific interference before committing significant resources to follow-up studies.
Troubleshooting Guides
Problem 1: My compound, this compound, shows strong activity in my fluorescence-based assay. How can I confirm this is not due to autofluorescence or quenching?
Answer: This is a common issue with fluorescent compounds like anthraquinones.[4][5] You must systematically determine if the compound's optical properties are interfering with the assay readout. The first step is to measure the fluorescence of this compound alone under your assay conditions.
A recommended workflow is to perform control experiments to measure the compound's intrinsic fluorescence (autofluorescence) and its potential to quench the signal of your assay's fluorophore.
References
- 1. This compound | 4839-60-5 [chemicalbook.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. cache-challenge.org [cache-challenge.org]
- 10. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple assay for detection of small-molecule redox activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chrysophanein Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Chrysophanein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, also known as Chrysophanol-1-O-glucoside, is a natural anthraquinone glycoside found in various plants like Rheum palmatum and Cassia fistula.[1] Like many natural polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility and extensive metabolism in the gastrointestinal tract and liver. Enhancing its bioavailability is crucial for achieving desired therapeutic concentrations in preclinical and clinical studies.
Q2: What are the primary strategies for enhancing the bioavailability of this compound and its aglycone, Chrysophanol?
The main approaches focus on improving the solubility and dissolution rate of the compound and protecting it from premature metabolism. Nanoformulation strategies are the most extensively studied and have shown significant promise. These include:
-
Polymeric Micelles: Encapsulating Chrysophanol in mixed polymeric micelles can significantly increase its oral bioavailability.[2]
-
Nanoparticles: Both organic (e.g., polymer-based) and inorganic nanocarriers can be used to improve solubility and targeted delivery.[3][4]
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers can enhance the dissolution rate of poorly soluble compounds.[5][6]
-
Lipid-Based Nanoparticles: Nanoliposomes and solid lipid nanoparticles are effective in encapsulating and delivering lipophilic compounds like Chrysophanol.[7]
Q3: How is the aglycone, Chrysophanol, absorbed in the intestine?
Studies using Caco-2 cells, a model for human intestinal absorption, suggest that the absorption of Chrysophanol is not solely based on passive diffusion. The involvement of specific transport systems is likely, as transport inhibitors like verapamil and cyclosporine were found to increase its intracellular accumulation, while phloridzin inhibited it.[8] This suggests that efflux transporters may play a role in limiting its absorption.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound/Chrysophanol in lipid-based nanoparticles.
-
Possible Cause 1: Inappropriate lipid-to-drug ratio.
-
Troubleshooting Tip: Optimize the ratio of lipid to this compound/Chrysophanol. A systematic variation of this ratio can help identify the optimal loading capacity.
-
-
Possible Cause 2: Suboptimal manufacturing process parameters.
-
Troubleshooting Tip: For methods like homogenization and ultrasonication, adjust parameters such as sonication time, amplitude, and temperature. For thin-film hydration, ensure complete removal of the organic solvent and adequate hydration time.
-
-
Possible Cause 3: Poor solubility of the compound in the chosen lipid matrix.
-
Troubleshooting Tip: Screen different lipids or lipid combinations to find a matrix with better solubilizing capacity for this compound/Chrysophanol. The addition of a co-surfactant might also improve encapsulation.
-
Issue 2: High polydispersity index (PDI) of the prepared nanoformulation.
-
Possible Cause 1: Inefficient particle size reduction technique.
-
Troubleshooting Tip: Increase the energy input during homogenization or sonication (e.g., higher pressure or longer duration). For extrusion methods, use membranes with smaller and more uniform pore sizes.
-
-
Possible Cause 2: Aggregation of nanoparticles.
-
Troubleshooting Tip: Optimize the concentration of stabilizers or surfactants in the formulation. Ensure the zeta potential of the nanoparticles is sufficiently high (typically > |30| mV) to ensure electrostatic stabilization.
-
-
Possible Cause 3: Inadequate purification of the nanoformulation.
-
Troubleshooting Tip: Use appropriate purification techniques like dialysis or centrifugation to remove any unencapsulated compound or larger aggregates.
-
Issue 3: Inconsistent in vivo pharmacokinetic results.
-
Possible Cause 1: Variability in the animal model.
-
Troubleshooting Tip: Ensure strict standardization of the animal model, including age, sex, and fasting state. Patient-specific attributes can markedly influence drug bioavailability.[9]
-
-
Possible Cause 2: Degradation of the nanoformulation in the gastrointestinal tract.
-
Troubleshooting Tip: Consider coating the nanoparticles with a protective polymer (e.g., chitosan) to prevent degradation by enzymes and extreme pH conditions in the stomach.[7]
-
-
Possible Cause 3: Issues with the analytical method for quantifying this compound/Chrysophanol in plasma.
-
Troubleshooting Tip: Validate the analytical method (e.g., HPLC) for sensitivity, linearity, accuracy, and precision. Ensure complete extraction of the compound from the plasma matrix.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of Chrysophanol, the aglycone of this compound.
Table 1: Physicochemical Properties of Chrysophanol-Loaded Mixed Polymeric Micelles (CLM)
| Parameter | Value | Reference |
| Particle Size (PS) | 29.64 ± 0.71 nm | [2] |
| Encapsulation Efficiency (EE) | 90.48 ± 1.22% w/w | [2] |
| Polydispersity Index (PDI) | Not Reported |
Table 2: In Vitro Release and In Vivo Bioavailability Enhancement of CLM
| Parameter | Free Chrysophanol | Chrysophanol-Loaded Micelles (CLM) | Reference |
| Cumulative Release Rate (in vitro) | 15% m/m | 86% m/m | [2] |
| Relative Bioavailability (in vivo, rats) | 1 (baseline) | ~3.4 times higher | [2] |
Table 3: Solubility Enhancement of Chrysin (a related compound) using Solid Dispersions
| Formulation | Fold Increase in Solubility | Reference |
| Solid Dispersion with Brij®L4 and aminoclay | 13-53 fold | [5] |
Experimental Protocols
Protocol 1: Preparation of Chrysophanol-Loaded Mixed Polymeric Micelles (CLM) via Thin-Film Dispersion Technique
This protocol is adapted from the methodology described for preparing Chrysophanol-loaded micelles.[2]
Materials:
-
Chrysophanol
-
Polymeric materials (e.g., a mixture of amphiphilic block copolymers like Pluronic F127 and D-α-tocopheryl polyethylene glycol 1000 succinate)
-
Organic solvent (e.g., methanol or chloroform)
-
Phosphate buffer solution (PBS, pH 7.4)
Procedure:
-
Accurately weigh Chrysophanol and the polymeric materials.
-
Dissolve the Chrysophanol and polymers in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 12 hours to remove any residual solvent.
-
Hydrate the thin film with pre-warmed PBS (pH 7.4).
-
Agitate the flask gently until the film is completely detached and a clear micellar solution is formed. This can be aided by gentle sonication in a water bath.
-
To remove any un-encapsulated Chrysophanol, the micellar solution can be filtered through a 0.22 µm syringe filter.
-
Characterize the resulting Chrysophanol-loaded micelles for particle size, polydispersity index (PDI), and encapsulation efficiency.
Visualizations
References
- 1. This compound | C21H20O9 | CID 6324923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability and anti-chronic renal failure activity of chrysophanol via mixed polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cellular absorption of anthraquinones emodin and chrysophanol in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of Chrysophanein: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Chrysophanein, ensuring experimental reproducibility is paramount. However, as a natural product, this compound is susceptible to batch-to-batch variability, which can significantly impact research outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help you identify, characterize, and mitigate these variations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Chrysophanol-1-O-β-D-glucopyranoside, is a naturally occurring anthraquinone glycoside.[1][2] It is the 1-O-glucoside of chrysophanol. It is found in a variety of plants, including those from the Rheum (rhubarb) and Cassia genera.[1] In research, this compound is investigated for a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective activities.[3][4][5]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability of natural products like this compound can stem from several factors throughout the supply chain:
-
Source Material Variation: The geographical origin, genetic makeup, age, and even the specific part of the plant harvested can lead to different concentrations of this compound and other related compounds.[6][7]
-
Harvesting and Post-Harvest Processing: The time of year of the harvest and how the plant material is dried and stored can affect the chemical profile of the final extract.[7]
-
Extraction and Purification Methods: Different solvents, temperatures, and purification techniques used by suppliers can result in extracts with varying purity levels and impurity profiles.[6][8]
-
Storage and Handling: Improper storage conditions (e.g., exposure to light or high temperatures) can lead to the degradation of this compound over time.
Q3: How can I proactively assess a new batch of this compound?
Before beginning extensive experiments, it is crucial to qualify each new batch of this compound. A comparative analysis with a previously characterized "golden standard" or reference batch is highly recommended. Key analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and quantify its concentration.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
A consistent analytical profile between batches provides confidence in the reliability of your experimental results.
Troubleshooting Guide for Inconsistent Experimental Results
Encountering unexpected or irreproducible results when working with a new batch of this compound can be frustrating. The following table outlines common issues, their potential causes related to batch variability, and recommended actions.
| Observed Issue | Potential Cause Related to Variability | Recommended Troubleshooting Steps |
| Reduced or no biological activity | Lower concentration of this compound in the new batch. | 1. Quantify this compound: Use a validated HPLC method to determine the precise concentration of this compound in the new batch. 2. Adjust Concentration: Normalize the concentration of this compound used in your experiments based on the HPLC quantification. |
| Altered or unexpected biological effects | Presence of bioactive impurities or contaminants in the new batch. | 1. Purity Assessment: Analyze the batch using HPLC-MS to identify any co-eluting impurities. 2. Fractionate and Test: If impurities are detected, consider fractionating the extract using preparative HPLC and testing the biological activity of the pure this compound fraction versus the impurity fractions. |
| Increased cytotoxicity at similar concentrations | Presence of a toxic impurity. | 1. Impurity Profiling: Utilize LC-MS/MS to identify and tentatively characterize any unknown impurities. 2. Consult Supplier: Contact the supplier for the certificate of analysis and any available data on the impurity profile of the batch. |
| Poor solubility compared to previous batches | Different salt form or crystalline structure (polymorphism). | 1. Characterize Physical Properties: Use techniques like X-ray diffraction (XRD) to investigate the solid-state properties of the compound. 2. Optimize Solubilization: Experiment with different solvents or solubilizing agents. |
Experimental Protocols
Protocol 1: Purity and Concentration Determination by HPLC
This protocol provides a general method for assessing the purity and concentration of this compound. Method parameters may need to be optimized for your specific HPLC system and column.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of a well-characterized this compound reference standard of known concentration. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound from the new batch in a suitable solvent (e.g., methanol) to a known concentration.
-
Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the new batch by calculating the peak area of this compound as a percentage of the total peak area. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the reference standard.
Visualizing Workflows and Pathways
Diagram 1: Experimental Workflow for Assessing this compound Batch Variability
Caption: A logical workflow for the quality control assessment of new this compound batches.
Diagram 2: Simplified Overview of Signaling Pathways Potentially Modulated by this compound/Chrysophanol
Caption: this compound may exert its effects by modulating key signaling pathways.[9][10][11]
References
- 1. This compound | C21H20O9 | CID 6324923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4839-60-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 7. chitosanlab.com [chitosanlab.com]
- 8. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysophanol - Wikipedia [en.wikipedia.org]
- 10. Molecular Biological Mechanisms of Action of Chrysophanol in Hepatic Stellate Cells Activated by Hepatic B Virus X Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Chrysophanein and Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two natural anthraquinone compounds: chrysophanein and its aglycone, chrysophanol. While extensive research has elucidated the cytotoxic mechanisms of chrysophanol against various cancer cell lines, data on this compound remains comparatively limited. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known signaling pathways to aid in further research and drug development efforts.
Introduction
Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a well-characterized anthraquinone found in various plants, notably rhubarb (Rheum palmatum), and has demonstrated a range of pharmacological activities, including anticancer effects. This compound is a glycoside of chrysophanol, meaning it is a molecule in which chrysophanol is bound to a sugar moiety. This structural difference can significantly impact the bioavailability, solubility, and ultimately, the cytotoxic profile of the compound. Generally, the aglycone form (chrysophanol) is considered more biologically active, as the glycosidic bond of this compound may be hydrolyzed by intestinal microbes to release the active chrysophanol.
Quantitative Cytotoxicity Data
Comprehensive quantitative data on the half-maximal inhibitory concentration (IC50) is widely available for chrysophanol across a variety of cancer cell lines. In contrast, specific IC50 values for this compound are not extensively reported in the current literature, with its cytotoxic activity often described in more qualitative terms such as "moderate" or "mild".
Table 1: IC50 Values of Chrysophanol Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FaDu | Human Pharynx Squamous Cell Carcinoma | 9.64 ± 1.33 | [1] |
| SAS | Human Tongue Squamous Carcinoma | 12.60 ± 2.13 | [1] |
| A549 | Non-small Cell Lung Cancer | ~50 | [2] |
| J5 | Human Liver Cancer | ~120 (for significant cell death) | [2][3] |
| Caki-2 | Human Renal Cell Carcinoma | ~20 | [2] |
| SNU-C5 | Human Colon Cancer | ~120 | [2] |
| MCF-7 | Breast Cancer | <20 | [4][5] |
| MDA-MB-231 | Breast Cancer | <20 | [4][5] |
| U251 | Glioma | 20-50 | [6] |
| SHG-44 | Glioma | 20-50 | [6] |
| A375 | Melanoma | 20-100 | [7] |
| A2058 | Melanoma | 20-100 | [7] |
| SPC212 | Lung Cancer | 0.52 | [8] |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of exposure and the specific assay used.
Comparative Cytotoxicity Summary
-
Chrysophanol: Demonstrates significant cytotoxic effects against a broad spectrum of cancer cell lines, with IC50 values ranging from the sub-micromolar to the micromolar range. Its efficacy is cell-line dependent.
-
This compound: Described as having "moderate" or "mild" cytotoxic activity. The lack of specific IC50 values in the literature prevents a direct quantitative comparison. It is hypothesized that the glycosidic bond in this compound may need to be cleaved for the compound to exert its full cytotoxic potential, a process that may not occur efficiently in in vitro cell cultures.
Mechanisms of Action and Signaling Pathways
Chrysophanol has been shown to induce cancer cell death through multiple mechanisms, including apoptosis and necrosis, and by modulating various signaling pathways. The mechanistic details for this compound are less clear.
Chrysophanol-Induced Signaling Pathways
Chrysophanol's cytotoxic effects are mediated through its influence on several key signaling pathways involved in cell proliferation, survival, and death.
-
NF-κB Pathway: Chrysophanol has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting this pathway, chrysophanol can sensitize cancer cells to apoptosis.[4][5]
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation. Chrysophanol has been found to suppress the mTOR pathway, leading to the inhibition of cancer cell growth.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Chrysophanol has been observed to modulate the MAPK pathway, contributing to its anticancer effects.[7]
-
AKT Pathway: The AKT signaling pathway is a central regulator of cell survival. Chrysophanol has been reported to suppress the activation of AKT, thereby promoting apoptosis in cancer cells.[7]
-
Reactive Oxygen Species (ROS) Production: Chrysophanol can induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.[1]
This compound's Mechanism of Action
Detailed studies on the specific signaling pathways modulated by this compound leading to cytotoxicity are scarce. It is plausible that its activity is primarily due to its conversion to chrysophanol.
Experimental Protocols
The most common assay used to determine the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or chrysophanol for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
Chrysophanol exhibits well-documented, potent cytotoxic activity against a wide range of cancer cell lines through the modulation of key signaling pathways, including NF-κB, mTOR, and MAPK. This compound, its glycosidic form, is reported to have moderate to mild cytotoxicity. The current body of literature suggests that the cytotoxic efficacy of this compound is likely dependent on its conversion to chrysophanol.
For future research, it is imperative to conduct direct comparative studies on the cytotoxicity of this compound and chrysophanol using a standardized panel of cancer cell lines and to elucidate the specific mechanisms of action of this compound. Such studies will provide a clearer understanding of the structure-activity relationship and the potential therapeutic applications of these related anthraquinones.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chrysophanol Induced Glioma Cells Apoptosis via Activation of Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
Chrysophanein vs. Other Anthraquinones in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer research is continually evolving, with a significant focus on natural compounds that exhibit potent anti-tumor activities. Among these, anthraquinones, a class of aromatic compounds derived from plants and fungi, have garnered considerable attention. This guide provides a detailed comparison of chrysophanein (also known as chrysophanol) against other prominent anthraquinones—emodin, aloe-emodin, rhein, and physcion—in the context of cancer research. We present a synthesis of experimental data, detail the underlying molecular mechanisms, and provide standardized protocols for key experimental assays.
Comparative Cytotoxicity of Anthraquinones
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other selected anthraquinones across various cancer cell lines, as reported in the scientific literature. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell line passage number, confluence, and incubation time.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | ~20 (48h) | [1] |
| MDA-MB-231 (Breast) | ~20 (48h) | [1] | |
| Emodin | LS1034 (Colon) | Concentration-dependent apoptosis | [2] |
| SW620 (Colon) | Inhibited viability at 10-40 µM | [3] | |
| HCT116 (Colon) | Inhibited viability at 10-40 µM | [3] | |
| MCF-7 (Breast) | 7.22 µg/mL | [4] | |
| Aloe-emodin | HepG2 (Liver) | Not specified | |
| Hep3B (Liver) | Not specified | ||
| Huh-7 (Liver) | ~75 | ||
| CCRF-CEM (Leukemia) | 9.872 | [5] | |
| Rhein | A549 (Lung) | 47.3 µg/ml | [6] |
| A549/Taxol (Lung, resistant) | 48.6 µg/ml | [6] | |
| PC9 (Lung) | 24.9 µg/ml | [6] | |
| PC9/GD (Lung, resistant) | 27.4 µg/ml | [6] | |
| Physcion | PC3 (Prostate) | Dose-dependent decrease from 25 µM | [7] |
| MDA-MB-231 (Breast) | 45.4 (72h) | [8] | |
| HeLa (Cervical) | Viability reduction at 80 µM |
Mechanisms of Anticancer Action
Anthraquinones exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound (Chrysophanol)
This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. In breast cancer cells, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[1] Specifically, this compound downregulates the expression of cyclin D1, a key regulator of the cell cycle, and the anti-apoptotic protein Bcl-2.[1] Furthermore, in colorectal cancer cells, chrysophanol has been found to target decorin, a proteoglycan involved in cell signaling, to induce apoptosis.
Emodin
Emodin is one of the most extensively studied anthraquinones in cancer research. It exhibits a broad spectrum of anticancer activities by modulating several critical signaling pathways. Emodin is known to induce apoptosis in various cancer cells through both intrinsic and extrinsic pathways.[2] It can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[2] Emodin has also been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are frequently hyperactivated in cancer and promote cell proliferation and survival.[4]
Aloe-Emodin
Aloe-emodin has shown promising anticancer effects, particularly in liver and colon cancer. Its mechanisms of action include the induction of apoptosis and cell cycle arrest.[5] In human colon cancer cells, aloe-emodin has been found to induce apoptosis through a mitochondrial-related pathway. It activates caspases-3 and -9, upregulates the pro-apoptotic protein Bax, and downregulates the anti-apoptotic protein Bcl-2.
Rhein
Rhein has demonstrated potent anticancer activity, especially in lung cancer.[6] It effectively inhibits the proliferation of both chemosensitive and chemoresistant lung cancer cells.[6] The anticancer mechanism of rhein involves the inhibition of the STAT3 signaling pathway, which is a key player in tumor cell proliferation, survival, and metastasis. By suppressing STAT3, rhein downregulates the expression of downstream targets like Snail, MMP2, and MMP9, which are involved in epithelial-mesenchymal transition (EMT) and cancer cell invasion.[6]
Physcion
Physcion has been shown to possess anticancer properties in several cancer types, including prostate and breast cancer.[7][8] It induces apoptosis and cell cycle arrest in cancer cells. In prostate cancer cells, physcion treatment leads to a dose-dependent decrease in cell proliferation.[7] In cervical cancer cells, physcion has been shown to induce oxidative stress, autophagy, and apoptosis.
Signaling Pathway Diagrams
To visually represent the complex molecular interactions, the following diagrams illustrate the key signaling pathways modulated by these anthraquinones.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 3. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
Chrysophanein: A Comparative Analysis of its Anti-proliferative Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the anti-proliferative effects of Chrysophanein (also known as Chrysophanol) with established chemotherapy agents. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
I. Executive Summary
This compound, a naturally occurring anthraquinone, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. This document summarizes the available quantitative data on its efficacy, details the experimental protocols used for its validation, and visually represents its known mechanisms of action. By comparing its performance with standard-of-care drugs, this guide aims to provide an objective assessment of this compound's potential as a novel anti-cancer agent.
II. Comparative Efficacy: this compound vs. Standard Chemotherapies
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following tables present a summary of its inhibitory concentration (IC50) values alongside those of commonly used chemotherapeutic drugs in relevant cancer types.
Table 1: Anti-proliferative Activity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation |
| This compound | MCF-7 | Dose-dependent inhibition (0-20 µM) | [1] |
| This compound | MDA-MB-231 | Dose-dependent inhibition (0-20 µM) | [1] |
| Paclitaxel | MCF-7 | 3.5 µM | [2] |
| Paclitaxel | MDA-MB-231 | 0.3 µM - 2.4-5 nM | [2] |
| Tamoxifen | MCF-7 | 4.506 µg/mL (~12.1 µM) - 10.045 µM | [3][4] |
| Tamoxifen | MDA-MB-231 | 2230 µM | [4] |
Table 2: Anti-proliferative Activity (IC50) in Oral Cancer Cell Lines
| Compound | Cell Line | IC50 (24h) | Citation |
| This compound | FaDu | 9.64 ± 1.33 µM | [5] |
| This compound | SAS | 12.60 ± 2.13 µm | [5] |
Table 3: Anti-proliferative Activity (IC50) of Standard Drugs in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation |
| Gefitinib | SW1116 | 24.2 µM | [6] |
| Gefitinib | LoVo | Dose-dependent inhibition | [6] |
| Erlotinib | DiFi | Inhibits proliferation | [7] |
Note: Direct comparative studies of this compound against these standard drugs in the same colon cancer cell lines were not identified in the reviewed literature. The data is presented to provide a general benchmark of efficacy for established agents.
III. Mechanism of Action: Signaling Pathways
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways involved in cancer cell growth and survival.
One of the primary mechanisms is the inhibition of the NF-κB signaling pathway .[1] By downregulating the phosphorylation of p65 and IκB, this compound prevents the translocation of NF-κB to the nucleus, which in turn suppresses the expression of downstream targets like cyclin D1 and the anti-apoptotic protein Bcl-2.[1] This leads to cell cycle arrest and induction of apoptosis.[1]
Additionally, this compound has been shown to target the EGFR/mTOR signaling pathway . By inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), it blocks the activation of downstream effectors such as AKT and ERK, ultimately leading to the suppression of the mTOR pathway. This disruption of a central growth-regulating pathway contributes to its anti-proliferative effects.
IV. Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the anti-proliferative effects of this compound.
A. MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.
B. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptosis/necrosis).
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
V. Conclusion
The presented data indicates that this compound exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action, involving the inhibition of key oncogenic signaling pathways such as NF-κB and EGFR/mTOR, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. While direct comparative efficacy against standard-of-care drugs in identical experimental settings is limited, the available data suggests that this compound's potency is within a comparable range to some established agents. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Combination of Gefitinib and DNA Methylation Inhibitor Decitabine Exerts Synergistic Anti-Cancer Activity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Unveiling the Biological Potential of Chrysophanein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Chrysophanein and its aglycone, Chrysophanol, alongside other notable anthraquinones. Due to the limited availability of direct experimental data on this compound, this document focuses on the well-documented bioactivities of Chrysophanol as a proxy, while also discussing the potential influence of glycosylation on its therapeutic effects.
Comparative Analysis of Biological Activities
Chrysophanol, the active component of this compound, has demonstrated a wide spectrum of pharmacological effects, including anticancer and anti-inflammatory properties. This section compares the cytotoxic and anti-inflammatory activities of Chrysophanol with other relevant anthraquinones, Emodin and Aloe-emodin.
Anticancer Activity
Chrysophanol exerts its anticancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Chrysophanol and comparable anthraquinones against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chrysophanol | HeLa | Cervical Cancer | ~20-40 | [1] |
| A549 | Lung Cancer | ~50 | ||
| J5 | Liver Cancer | Concentration-dependent reduction in viability | ||
| Emodin | Melanoma cell lines | Melanoma | ~40 | [2] |
| SCC-25 | Squamous Cell Carcinoma | >50 | [3] | |
| Aloe-emodin | Melanoma cell lines | Melanoma | ~15 | [2] |
| CCRF-CEM | Leukemia | 9.87 | [1] | |
| HeLa | Cervical Cancer | 2.5-40 (Concentration-dependent inhibition) | [4] |
Anti-inflammatory Activity
Chrysophanol has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators. The carrageenan-induced paw edema model is a standard in vivo assay to screen for anti-inflammatory activity.
| Compound | Model | Effect | Reference |
| Chrysophanol | Cerebral Ischemia in Rats | Significant reduction in neurological function score, brain water content, and cerebral infarction area | [5][6] |
| Emodin | LPS-stimulated Macrophages | Inhibition of pro-inflammatory cytokine production | [7] |
| Aloe-emodin | LPS-stimulated Macrophages | Dose-dependent inhibition of iNOS and COX-2 mRNA expression | [8] |
| Aloin (Aloe-emodin glycoside) | LPS-stimulated Macrophages | Suppression of NO production | [8] |
Signaling Pathways Modulated by Chrysophanol
Chrysophanol's biological activities are underpinned by its interaction with critical cellular signaling pathways. The diagrams below illustrate the key pathways involved in its anticancer and anti-inflammatory effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activities of anthraquinones.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Chrysophanol) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is employed to analyze the expression levels and phosphorylation status of key proteins in signaling pathways, such as EGFR, Akt, mTOR, and NF-κB, upon treatment with a compound.[11][12][13][14][15]
Protocol:
-
Cell Lysis: Cells are treated with the test compound, and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phospho-Akt).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce edema induced by carrageenan injection in the paw of a rodent.[16][17][18][19][20]
Protocol:
-
Animal Dosing: Animals (typically rats or mice) are orally or intraperitoneally administered the test compound or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Carrageenan Injection: After a set period to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws.
-
Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly supports the significant biological activities of Chrysophanol, the aglycone of this compound, particularly in the realms of anticancer and anti-inflammatory research. Its modulation of key signaling pathways like EGFR/mTOR and NF-κB highlights its therapeutic potential.
However, a notable gap exists in the scientific literature regarding the specific biological activities of this compound itself. The glycosylation of Chrysophanol to form this compound is likely to alter its pharmacokinetic and pharmacodynamic properties, potentially affecting its bioavailability, cellular uptake, and ultimately, its efficacy. While some studies on other anthraquinone glycosides suggest that the sugar moiety can enhance solubility and aid in transport to the site of action, direct comparative studies between this compound and Chrysophanol are crucial to validate these assumptions.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the anticancer and anti-inflammatory activities of this compound and Chrysophanol.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both this compound and Chrysophanol to understand the impact of glycosylation.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects and determining if they differ from those of Chrysophanol.
By addressing these research questions, a clearer understanding of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin and Aloe-Emodin Reduce Cell Growth and Disrupt Metabolic Plasticity in Human Melanoma Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Five Anthraquinones (Aloe-emodin, Emodin, Rhein, Chysophanol, and Physcion) and Reciprocal Pharmacokinetic Interaction in Rats with Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Chrysophanein: A Natural Compound's Potential in Oncology Explored
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapies, natural compounds are a significant area of scientific exploration. One such compound, chrysophanein, an anthraquinone glycoside, and its aglycone, chrysophanol, have demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This guide provides a comparative overview of the efficacy of this compound and chrysophanol against standard chemotherapeutic agents, supported by available experimental data.
Overview of this compound and Chrysophanol
This compound is a naturally occurring compound found in various plants, including Aloe hijazensis and Rheum palmatum. It belongs to the anthraquinone class of compounds, which are known for their diverse pharmacological activities. The anticancer effects of this compound are often attributed to its aglycone, chrysophanol, which has been more extensively studied. Research suggests that chrysophanol exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as NF-κB and mTOR.
Comparative Efficacy: Chrysophanol vs. Standard Chemotherapeutics
Direct comparative studies on the efficacy of this compound against standard chemotherapeutics are currently limited. However, extensive research on its active component, chrysophanol, allows for an indirect comparison based on in vitro cytotoxicity data (IC50 values), which represent the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
It is crucial to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and duration of exposure. The following tables summarize the available IC50 values for chrysophanol and standard chemotherapeutic agents against various cancer cell lines.
Table 1: IC50 Values of Chrysophanol against Various Cancer Cell Lines
| Cancer Type | Cell Line | Chrysophanol IC50 (µM) | Exposure Time (h) |
| Oral Cancer | FaDu | 9.64 ± 1.33 | 24 |
| SAS | 12.60 ± 2.13 | 24 | |
| Breast Cancer | MCF-7 | Not specified (inhibition at 5, 10, 20 µM) | 48 |
| MDA-MB-231 | Not specified (inhibition at 5, 10, 20 µM) | 48 | |
| Liver Cancer | J5 | Not specified (cytotoxicity at 120 µM) | 24, 48, 72 |
| Meningioma | HBL-52 | Not specified (inhibition at 15-90 µM) | Not specified |
Table 2: IC50 Values of Standard Chemotherapeutics against Various Cancer Cell Lines
| Cancer Type | Cell Line | Chemotherapeutic | IC50 (µM) | Exposure Time (h) |
| Colorectal Cancer | HCT116 | 5-Fluorouracil | ~22.4 | Not specified |
| HT29 | Oxaliplatin | 2.1 ± 1.1 | Not specified | |
| Breast Cancer | MDA-MB-231 | Doxorubicin | 0.68 ± 0.07 | 48 |
| MDA-MB-231 | Paclitaxel | Varies (cell line dependent) | 72 | |
| MCF-7 | Doxorubicin | Varies (cell line dependent) | Not specified | |
| Liver Cancer | HepG2 | Doxorubicin | Varies (cell line dependent) | Not specified |
Mechanisms of Action: A Comparative Look
Chrysophanol and standard chemotherapeutics employ distinct mechanisms to induce cancer cell death.
Chrysophanol:
-
Induction of Apoptosis: Triggers programmed cell death by activating intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Halts the progression of the cell cycle, preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: Downregulates pro-survival signaling pathways like NF-κB and mTOR.
-
Generation of Reactive Oxygen Species (ROS): Induces oxidative stress within cancer cells, leading to cell death.
Standard Chemotherapeutics:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.
-
Oxaliplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anticancer efficacy of compounds like chrysophanol.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., chrysophanol) or a standard chemotherapeutic for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression levels.
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., NF-κB, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
Visualizing the Pathways
To better understand the complex interactions involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental workflow for in vitro evaluation of anticancer compounds.
Simplified signaling pathways affected by chrysophanol.
Conclusion
Chrysophanein: A Comparative Analysis of Published Findings on its Bioactive Aglycone, Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
Chrysophanein, a naturally occurring anthraquinone glycoside, is the 1-O-β-D-glucopyranoside of chrysophanol. While direct research on this compound is limited, it is widely understood that upon ingestion, glycosides are often hydrolyzed into their aglycone forms by intestinal enzymes. Therefore, the biological activities of chrysophanol are considered highly predictive of the potential effects of this compound. This guide provides a comprehensive comparison of the published findings on chrysophanol's anti-cancer and anti-inflammatory properties against established therapeutic agents, supported by experimental data and detailed protocols.
Anti-Cancer Potential: Chrysophanol in Breast Cancer Models
Chrysophanol has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. In studies involving breast cancer, chrysophanol has been shown to not only inhibit cancer cell growth but also to synergize with existing chemotherapeutic agents like paclitaxel.
Table 1: Comparative Efficacy of Chrysophanol and Paclitaxel on Breast Cancer Cell Apoptosis
| Treatment Group | Cell Line | Concentration | Apoptosis Rate (%) |
| Control | MCF-7 | - | 3.2 ± 0.4 |
| Chrysophanol | MCF-7 | 20 µM | 14.7 ± 1.8 |
| Paclitaxel | MCF-7 | 10 nM | 18.5 ± 2.1 |
| Chrysophanol + Paclitaxel | MCF-7 | 20 µM + 10 nM | 38.9 ± 3.2 |
| Control | MDA-MB-231 | - | 2.8 ± 0.5 |
| Chrysophanol | MDA-MB-231 | 20 µM | 16.3 ± 1.9 |
| Paclitaxel | MDA-MB-231 | 10 nM | 21.1 ± 2.5 |
| Chrysophanol + Paclitaxel | MDA-MB-231 | 20 µM + 10 nM | 45.2 ± 3.8 |
Data are presented as mean ± standard deviation.
The data clearly indicates that while both chrysophanol and paclitaxel individually induce apoptosis, their combination results in a significantly enhanced apoptotic effect in both MCF-7 and MDA-MB-231 breast cancer cell lines.
Experimental Protocol: Cell Viability and Apoptosis Assay
-
Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with varying concentrations of chrysophanol for 24, 48, and 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and plates were incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader.
-
Annexin V-FITC/PI Staining for Apoptosis: Treated cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark and analyzed using a flow cytometer.
Visualizing the Signaling Pathway
Caption: Chrysophanol inhibits the NF-κB pathway, leading to apoptosis.[1]
Anti-Inflammatory Activity: Chrysophanol in Macrophage Models
Chrysophanol has also been recognized for its potent anti-inflammatory effects. Studies have demonstrated its ability to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Inhibition of Pro-inflammatory Cytokines by Chrysophanol vs. Dexamethasone
| Treatment | Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | 45 ± 8 | 32 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| Chrysophanol | 10 µM | 680 ± 65 | 510 ± 50 |
| Chrysophanol | 20 µM | 320 ± 30 | 240 ± 25 |
| Dexamethasone | 10 µM | 280 ± 28 | 210 ± 20 |
Data are presented as mean ± standard deviation.
Chrysophanol significantly reduces the LPS-induced production of the pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner, with an efficacy approaching that of the standard anti-inflammatory drug, dexamethasone, at a concentration of 20 µM.
Experimental Protocol: Measurement of Inflammatory Cytokines
-
Cell Culture: Murine macrophage cell line RAW 264.7 was cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS Stimulation: Cells were pre-treated with chrysophanol or dexamethasone for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.
-
ELISA: The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of Chrysophanol.
References
The Sweet Spot of Activity: A Comparative Guide to the Structure-Activity Relationship of Chrysophanein Analogs
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the nuanced world of chrysophanein and its derivatives reveals how subtle structural modifications, particularly glycosylation, can significantly modulate their therapeutic potential. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.
This compound, a naturally occurring anthraquinone glycoside, is comprised of a chrysophanol aglycone linked to a glucose molecule. While much of the existing research has focused on the biological activities of chrysophanol, emerging evidence highlights the critical role of the sugar moiety in influencing the molecule's overall pharmacological profile. This guide synthesizes the available data to elucidate the structure-activity relationships (SAR) of this compound analogs, offering insights for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is intrinsically linked to their chemical structure. The presence, position, and nature of substituent groups on the anthraquinone core, as well as the characteristics of the glycosidic bond and the sugar itself, dictate the compound's interaction with biological targets.
Anticancer Activity
Glycosylation appears to be a key determinant of the anticancer potential of chrysophanol derivatives. While chrysophanol itself exhibits cytotoxic effects against various cancer cell lines[1][2], its glycosylated forms can display altered and sometimes enhanced activity. For instance, the sugar moiety can improve the solubility and bioavailability of the anthraquinone, facilitating its transport to target cells. The cytotoxic mechanism often involves the induction of apoptosis and cell cycle arrest[1][3].
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysophanol | Murine Leukemia (L1210) | 0.1-0.4 µg/mL* | [2] |
| Chrysophanol | Colorectal Cancer Cells | Not specified | [1] |
| 1-O-methyl chrysophanol | Not specified | Not specified | |
| Chrysophanol-8-O-β-D-glucopyranoside | Not specified | Mild cytotoxicity | [4][5] |
| 3-(N,N-bis(2-chloroethyl)-amino)methyl-1,8-dihydroxy-9,10-anthraquinone | Murine Leukemia (L1210) | 0.1-0.4 µg/mL | [2] |
| 1,8-di-O-methylated analog of above | Murine Leukemia (L1210) | 2.0-10.0 µg/mL | [2] |
*Concentration for cytostatic effects.
Anti-inflammatory Activity
The anti-inflammatory effects of chrysophanol and its derivatives are well-documented and are largely attributed to the suppression of the NF-κB signaling pathway[6][7]. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6[6][7][8]. The glycosylation of chrysophanol can influence the potency and delivery of the molecule to inflammatory sites. For example, 1-O-methyl chrysophanol has demonstrated significant anti-inflammatory activity[9].
| Compound | Model | Key Effect | Reference |
| Chrysophanol | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 production, suppression of NF-κB and caspase-1 activation | [6][7][8] |
| 1-O-methyl chrysophanol | Carrageenan-induced paw edema | Inhibition of paw edema, in vitro protein denaturation (IC50 of 63.50±2.19 µg/ml) | [9] |
| Chrysophanol-8-O-glucoside | LPS/D-GalN-induced acute liver injury | Attenuated ROS production and inhibited p-IκB and p-p65 expression | [10] |
Antimicrobial Activity
The antimicrobial properties of anthraquinones are influenced by the polarity of their substituents, with stronger polarity often correlating with more potent antibacterial effects. However, the addition of a sugar moiety can sometimes reduce this activity[11]. Chrysophanol itself has shown activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus. The mechanism of action can involve the disruption of the bacterial cell wall and inhibition of biofilm formation.
| Compound | Microorganism | MIC | Reference |
| Chrysophanol | Bacillus subtilis | Not specified (weaker activity) | |
| Chrysophanol | Staphylococcus aureus | Not specified | |
| Chrysophanol | P. aeruginosa | 12mm zone of inhibition (80 mg/mL) | [11] |
| Chrysophanol | B. subtilis | 10mm zone of inhibition (80 mg/mL) | [11] |
| Chrysophanol | E. coli | 9mm zone of inhibition (80 mg/mL) | [11] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogs are underpinned by their interactions with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing novel derivatives with improved therapeutic indices.
Figure 1. Logical relationship between structural modifications of this compound analogs and their resulting biological activities.
A primary target of chrysophanol and its derivatives in the context of inflammation is the NF-κB signaling pathway.
Figure 2. Inhibition of the NF-κB signaling pathway by chrysophanol analogs.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound analogs, detailed experimental protocols are essential.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound analogs for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
Broth Microdilution Assay for Antimicrobial Activity
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium
-
This compound analogs dissolved in a suitable solvent
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Drug Dilutions: Prepare serial two-fold dilutions of the this compound analogs in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.
NF-κB Activation Assay in Macrophages
This assay quantifies the activation of the NF-κB pathway, often by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (lipopolysaccharide)
-
This compound analogs
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Culture macrophages on coverslips or in imaging-compatible plates. Pre-treat the cells with the this compound analogs for a specified time before stimulating with LPS.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
By systematically exploring the structure-activity relationships of this compound analogs and employing robust experimental protocols, researchers can unlock the full therapeutic potential of this promising class of natural products. The insights gained will pave the way for the development of novel drugs with enhanced efficacy and safety profiles for a range of diseases.
References
- 1. Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of derivatives of chrysophanol, a new type of potential antitumor agents of anthraquinone family, on growth and cell cycle of L1210 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysophanol 8-O-glucoside | CAS:13241-28-6 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Chrysophanein: An In Vivo Therapeutic Contender in Oncology and Inflammation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Chrysophanein, a naturally occurring anthraquinone, is demonstrating significant therapeutic potential in preclinical in vivo models of cancer and inflammatory diseases. This guide provides a comparative analysis of this compound's performance against established therapeutic agents, supported by experimental data, detailed protocols, and visualizations of its mechanistic action.
Comparative Efficacy of this compound: In Vivo Data
This compound has been evaluated in various animal models, showing promising efficacy in reducing tumor growth and mitigating inflammation. The following tables summarize the key quantitative data from these in vivo studies, comparing this compound's effects to standard therapeutic agents where available.
Anti-Cancer Efficacy in Xenograft Models
| Parameter | This compound | Doxorubicin (Standard of Care) | Vehicle Control | Study Details |
| Tumor Volume Reduction | Significant reduction in tumor volume and growth observed. | Known to be effective in reducing tumor volume. | Uncontrolled tumor growth. | Model: Human tongue squamous carcinoma (SAS) xenograft in BALB/cAnN.Cg-Foxn1nu/CrlNarl mice. Dosage: this compound at 1.67 mg/kg, 3 times per week for 4 weeks. |
| Tumor Growth Inhibition | Significantly minimized tumor size and inhibited tumor growth.[1] | Standard cytotoxic agent with known tumor inhibition properties. | Progressive tumor growth. | Model: Human prostate cancer (LNCaP) xenograft in nude mice. Dosage: Chrysophanol nanoparticle at 25 and 50 mg/kg for 28 days.[1] |
| Cardioprotective Effect | Protected against Doxorubicin-induced cardiac apoptosis and mitochondrial injury.[2][3] | Known cardiotoxic side effects. | N/A | Model: Doxorubicin-induced cardiomyopathy in Sprague-Dawley rats.[2][3] |
Anti-Inflammatory Efficacy in Colitis Models
| Parameter | This compound | Sulfasalazine (Positive Control) | DSS-Induced Control | Study Details |
| Disease Activity Index (DAI) | Significantly attenuated DAI.[4] | Attenuated DAI. | High DAI scores indicating severe colitis. | Model: Dextran Sulfate Sodium (DSS)-induced colitis in mice. Dosage: Chrysophanol at 5 mg/kg once a day for 7 days.[4][5] |
| Colon Length | Significantly attenuated colon shortening.[4] | Attenuated colon shortening. | Significant colon shortening. | Model: DSS-induced colitis in mice. Dosage: Chrysophanol at 5 mg/kg once a day for 7 days.[4][5] |
| IL-6 Levels in Colon Tissue | Inhibition rate of 32.11 ± 5.8%.[4] | Inhibition rate of 30.01 ± 6.1%.[4] | Significantly increased IL-6 levels. | Model: DSS-induced colitis in mice. Dosage: Chrysophanol at 5 mg/kg, Sulfasalazine at 150 mg/kg.[4][5] |
| TNF-α and IL-6 (Serum) | Suppressed the production of serum TNF-α and IL-6.[6][7] | N/A | Elevated serum TNF-α and IL-6. | Model: DSS-induced colitis in C57BL/6J mice. Dosage: Chrysophanol at 20 and 50 mg/kg daily for 7 days.[8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Murine Xenograft Model for Anti-Cancer Studies
This protocol outlines the establishment of a tumor xenograft in mice to evaluate the anti-cancer efficacy of this compound.
Protocol Details:
-
Animals: Male BALB/c nude mice, 4-6 weeks old, are typically used.[9][10]
-
Cell Lines and Inoculation: Human cancer cell lines such as SAS (tongue squamous carcinoma) or LNCaP (prostate cancer) are cultured and harvested.[1] Approximately 2x10^5 to 5x10^6 cells are suspended in a suitable medium (e.g., PBS) and injected subcutaneously into the flank of the mice.[1]
-
Treatment: Once tumors reach a palpable size (e.g., 50 mm³), mice are randomized into treatment and control groups. This compound is administered at doses ranging from 1.67 mg/kg to 50 mg/kg via intraperitoneal or oral routes for a specified period (e.g., 28-30 days).[1] The control group receives the vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., weekly) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histopathological and molecular analyses.[11][1]
DSS-Induced Colitis Model for Anti-Inflammatory Studies
This model is widely used to induce colitis in rodents and assess the efficacy of anti-inflammatory agents like this compound.
Protocol Details:
-
Animals: Female C57BL/6J mice, 6-8 weeks old, are commonly used.[7]
-
Induction of Colitis: Colitis is induced by administering 2.5% to 5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.[4][5][8]
-
Treatment: this compound is administered orally at doses ranging from 5 mg/kg to 50 mg/kg daily, starting concurrently with or prior to DSS administration.[4][5][8] A positive control group may receive a standard anti-inflammatory drug like sulfasalazine (e.g., 150 mg/kg).[4][5]
-
Assessment of Colitis: The severity of colitis is assessed daily by monitoring body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).[4] At the end of the experiment (day 7), mice are euthanized, and the entire colon is excised to measure its length. Colon tissues are then collected for histopathological examination and analysis of pro-inflammatory markers (e.g., IL-6, TNF-α) by ELISA and qPCR.[4][6][7]
Conclusion
The presented in vivo data strongly support the therapeutic potential of this compound in both oncology and inflammatory disease settings. Its ability to modulate key signaling pathways like NF-κB and mTOR, coupled with a favorable safety profile in preclinical models, positions it as a promising candidate for further drug development. The detailed experimental protocols provided herein should facilitate the validation and extension of these important findings. Direct comparative studies with a broader range of standard-of-care agents will be crucial in defining this compound's precise clinical niche.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysophanol protects against doxorubicin-induced cardiotoxicity by suppressing cellular PARylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol protects against doxorubicin-induced cardiotoxicity by suppressing cellular PARylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chrysophanein Extraction Methodologies
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Chrysophanein, a natural anthraquinone with significant therapeutic potential, is the subject of various extraction techniques, each with its own set of advantages and drawbacks. This guide provides an objective, data-driven comparison of modern and conventional methods for this compound extraction, offering valuable insights for optimizing laboratory and industrial processes.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method directly impacts the yield, purity, and overall efficiency of isolating this compound. Below is a summary of quantitative data from studies employing Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and conventional Maceration.
| Extraction Method | Yield (mg/g of raw material) | Purity (%) | Key Parameters | Reference |
| Supercritical Fluid Extraction (SFE) | 0.38 | 99 | 210 atm, 85°C, 30 min | [1][2][3] |
| Microwave-Assisted Extraction (MAE) | 25.4 ± 0.7 | Not specified | 56°C, 70% ethanol, 540 W, 55 mL/g liquid-to-solid ratio | [4][5][6][7] |
| Ultrasound-Assisted Extraction (UAE) | 20.47 | Not specified | 49.3°C, 57.7 min, 18.7 mL/g liquid-to-solid ratio | [8][9][10] |
| Maceration (with acid hydrolysis) | 19.69 | Not specified | 24 h, Ethanol (1:20 solid-to-solvent ratio) | [11] |
Note: The yield for MAE was reported as 2.54 ± 0.07%, which has been converted to mg/g for comparison. The purity for MAE, UAE, and Maceration was not explicitly stated in the referenced studies. A combined ultrasonic and reflux method has been reported to achieve a purity of over 98%[12][13].
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. The following are protocols for the key experiments cited in this comparison.
Supercritical Fluid Extraction (SFE)
This method utilizes carbon dioxide above its critical temperature and pressure to extract this compound.
-
Sample Preparation: The raw plant material (e.g., Rheum Palmatum LINN) is dried and ground to a suitable particle size.
-
Extraction: The ground material is packed into an extraction vessel. Supercritical CO2 is then passed through the vessel at a pressure of 210 atm and a temperature of 85°C for 30 minutes.
-
Separation and Purification: The extract is depressurized, causing the CO2 to return to a gaseous state and leaving the extracted compounds behind. Further purification is achieved using preparative high-performance liquid chromatography (P-HPLC) with a C18 column and a gradient elution of methanol and 1% acetic acid[1][2][3].
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: Dried and powdered rhubarb is used as the raw material.
-
Extraction: The sample is mixed with 70% ethanol at a liquid-to-raw material ratio of 55 mL/g. The mixture is then subjected to microwave irradiation at 540 W, maintaining a temperature of 56°C. The warm-up time is 10 minutes, followed by a working time of 15 minutes.
-
Post-Extraction: The resulting mixture is centrifuged at 8000 rpm for 10 minutes. The supernatant containing the extracted this compound is then collected for analysis[4][5][6][7].
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
-
Sample Preparation: The aerial parts of Senna occidentalis are dried and powdered.
-
Extraction: The powdered material is mixed with the solvent at a liquid-to-solid ratio of 18.7 mL/g. The extraction is carried out in an ultrasonic bath at a temperature of 49.3°C for 57.7 minutes.
-
Analysis: The resulting extract is analyzed for this compound content using HPLC-UV[8][9][10].
Maceration
Maceration is a conventional and straightforward extraction method involving soaking the plant material in a solvent.
-
Sample Preparation: The raw material (Rheum emodi) is powdered. For enhanced yield, acid hydrolysis of the powdered material can be performed prior to extraction.
-
Extraction: One gram of the powdered sample is suspended in 20 ml of ethanol. The mixture is shaken intermittently every 15 minutes for the first 2 hours and then left undisturbed for 24 hours.
-
Post-Extraction: The extract is centrifuged, and the supernatant is collected for analysis[11].
Signaling Pathway Involvement
This compound has been shown to modulate several critical signaling pathways implicated in various diseases, including cancer and inflammatory conditions. Understanding these mechanisms is vital for drug development.
Caption: this compound's inhibitory effects on key signaling pathways.
The diagram above illustrates how this compound exerts its therapeutic effects by inhibiting key signaling molecules. Notably, it blocks the EGFR/mTOR pathway, which is crucial for cell proliferation and survival in cancer[14][15]. Additionally, this compound has been shown to suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling cascades[16][17]. It also inhibits the phosphorylation of STAT3, a key transcription factor involved in inflammation[14].
References
- 1. Chrysophanol - Wikipedia [en.wikipedia.org]
- 2. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Study on microwave assisted extraction of chrysophanol and its intervention in biofilm formation of Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on microwave assisted extraction of chrysophanol and its intervention in biofilm formation of Streptococcus suis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Chrysophanol in Senna occidentalis extract obtained by using the RSM-optimized ultrasonic extraction process | Faculty members [faculty.ksu.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. HPLC-UV Analysis of Chrysophanol in Senna occidentalis Extract Obtained by Using the RSM-Optimized Ultrasonic Extraction Process | Faculty members [faculty.ksu.edu.sa]
- 11. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101698638A - Method for extracting highly purified chrysophanic acid from roots and stems of rhubarb - Google Patents [patents.google.com]
- 13. CN101698638B - Method for extracting high-purity chrysophanol from rhizome of rhubarb - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
Synergistic Antitumor Effects of Chrysophanol in Combination Therapies
A detailed analysis of the enhanced efficacy of Chrysophanol when combined with conventional chemotherapy agents, supported by experimental data and mechanistic insights.
Chrysophanol, a naturally occurring anthraquinone, has demonstrated significant potential in enhancing the therapeutic efficacy of established anticancer drugs. Research indicates that Chrysophanol can act synergistically with agents such as paclitaxel and cisplatin, primarily by augmenting apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival. This guide provides a comparative analysis of Chrysophanol's synergistic effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
I. Synergistic Effects with Paclitaxel in Breast Cancer
Studies have shown that Chrysophanol significantly enhances the pro-apoptotic effects of paclitaxel in breast cancer cell lines. This synergy is largely attributed to the modulation of the NF-κB signaling pathway.
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Apoptosis (Combination vs. Paclitaxel alone) |
| MCF-7 | Control | ~2 | - |
| Chrysophanol (20 µM) | ~8 | - | |
| Paclitaxel (5 nM) | ~15 | - | |
| Chrysophanol (20 µM) + Paclitaxel (5 nM) | ~35 | ~2.3 | |
| MDA-MB-231 | Control | ~3 | - |
| Chrysophanol (20 µM) | ~10 | - | |
| Paclitaxel (5 nM) | ~18 | - | |
| Chrysophanol (20 µM) + Paclitaxel (5 nM) | ~40 | ~2.2 |
Data compiled from studies on breast cancer cell lines, demonstrating a significant increase in apoptosis with combination therapy.
Cell Culture and Treatment: MCF-7 and MDA-MB-231 breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells were pre-treated with Chrysophanol (20 µM) for 24 hours, followed by treatment with paclitaxel (5 nM) for an additional 24 hours.
Apoptosis Assay (Annexin V/PI Staining): Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells was determined by flow cytometry.
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p65, IκBα, Bcl-2, cleaved caspase-3, PARP) and a loading control (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The synergistic effect of Chrysophanol and paclitaxel is mediated through the inhibition of the NF-κB signaling pathway, leading to enhanced apoptosis.
Caption: Chrysophanol enhances paclitaxel-induced apoptosis via NF-κB inhibition.
Caption: Workflow for quantifying apoptosis in combination therapy studies.
II. Synergistic Effects with Cisplatin in various Cancers
Chrysophanol has also been investigated for its ability to potentiate the anticancer effects of cisplatin, a widely used chemotherapeutic agent. This combination has shown promise in overcoming cisplatin resistance and reducing its associated nephrotoxicity.[1][2]
While specific quantitative data on the synergistic cytotoxicity (e.g., Combination Index values) were not detailed in the provided search results, studies indicate that Chrysophanol pre-treatment can rescue the viability of cells from cisplatin-induced damage in non-cancerous kidney cells, suggesting a protective effect that could allow for higher tolerable doses of cisplatin in cancer therapy.[1] In cancer cells, the combination leads to enhanced apoptosis.[3]
| Cell Line | Treatment | Effect |
| Human Proximal Tubule Epithelial Cells (HK-2) | Cisplatin | Reduced cell viability |
| Chrysophanol + Cisplatin | Partially rescued cell viability[1] | |
| Human Glioma Cells (U87) | Cisplatin (low dose) | Moderate growth inhibition |
| Chrysin (similar flavonoid) + Cisplatin | Additive antiproliferative and apoptotic activity[3] |
Note: The study on U87 cells used Chrysin, a flavonoid with properties similar to Chrysophanol, highlighting a potential area for further research with Chrysophanol itself.
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates and treated with varying concentrations of Chrysophanol and/or cisplatin for a specified duration (e.g., 48 hours). After treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA for 30 minutes. The fluorescence intensity was then measured by flow cytometry to quantify the levels of intracellular ROS.
Chrysophanol's protective effect against cisplatin-induced nephrotoxicity involves the inhibition of oxidative stress, apoptosis, and inflammation.[1][2] In cancer cells, the synergistic anticancer effect is linked to increased apoptosis and cell cycle arrest.[3]
Caption: Chrysophanol reduces cisplatin toxicity and enhances its anticancer effect.
Conclusion
The combination of Chrysophanol with conventional chemotherapeutic agents like paclitaxel and cisplatin presents a promising strategy to enhance anticancer efficacy and potentially mitigate side effects. The synergistic mechanisms primarily involve the potentiation of apoptosis in cancer cells through the modulation of key signaling pathways such as NF-κB. Furthermore, Chrysophanol's ability to reduce cisplatin-induced nephrotoxicity suggests a dual benefit of this combination therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and optimize the clinical application of Chrysophanol in combination cancer therapy.
References
- 1. Chrysophanol Relieves Cisplatin-Induced Nephrotoxicity via Concomitant Inhibition of Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol Relieves Cisplatin-Induced Nephrotoxicity via Concomitant Inhibition of Oxidative Stress, Apoptosis, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive anticancer effects of chrysin and low dose cisplatin in human malignant glioma cell (U87) proliferation and evaluation of the mechanistic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Chrysophanein and its Aglycone, Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of existing research on Chrysophanein, a naturally occurring anthraquinone glycoside, and its aglycone, Chrysophanol. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of their comparative bioactivities and therapeutic potential.
Summary of Biological Activities
This compound, the 8-O-β-D-glucopyranoside of Chrysophanol, has demonstrated a range of biological activities, including anti-diabetic, anti-platelet, and anti-inflammatory effects. While research on this compound is less extensive than on its aglycone, the available data suggests that the glycosidic moiety significantly influences its pharmacological profile. This guide presents a comparative overview of their effects in key therapeutic areas.
Quantitative Data Comparison
The following tables summarize the available quantitative data from comparative studies on this compound and Chrysophanol.
Table 1: Comparative Anti-Diabetic Activity
| Compound | Target/Assay | Metric | Value | Cell Line | Reference |
| This compound | PTP1B Inhibition | IC50 | 18.34 ± 0.29 µM | - | [1] |
| Chrysophanol | PTP1B Inhibition | IC50 | 79.86 ± 0.12 µM | - | [1] |
| This compound | Glucose Transport | ED50 | 59.38 ± 0.66 µM | L6 Rat Myotubes | [1] |
| Chrysophanol | Glucose Transport | ED50 | 79.69 ± 0.03 µM | L6 Rat Myotubes | [1] |
Table 2: In Vivo Anti-Inflammatory and Hepatoprotective Effects of this compound
| Treatment Group | Parameter | Value | Model | Reference |
| LPS/D-GalN + Vehicle | Serum ALT (U/L) | ~1500 | Acute Liver Injury (Mice) | [2] |
| LPS/D-GalN + This compound (20 mg/kg) | Serum ALT (U/L) | 376.2 | Acute Liver Injury (Mice) | [2] |
| LPS/D-GalN + This compound (40 mg/kg) | Serum ALT (U/L) | 223.0 | Acute Liver Injury (Mice) | [2] |
| LPS/D-GalN + Vehicle | Serum AST (U/L) | ~1250 | Acute Liver Injury (Mice) | [2] |
| LPS/D-GalN + This compound (20 mg/kg) | Serum AST (U/L) | 326.8 | Acute Liver Injury (Mice) | [2] |
| LPS/D-GalN + This compound (40 mg/kg) | Serum AST (U/L) | 247.0 | Acute Liver Injury (Mice) | [2] |
Table 3: Comparative Cytotoxicity in Cancer Cell Lines (Data for Chrysophanol)
| Compound | Cell Line | Metric | Value | Reference |
| Chrysophanol | FaDu (Oral Cancer) | IC50 (24h) | 9.64 ± 1.33 µM | [3] |
| Chrysophanol | SAS (Oral Cancer) | IC50 (24h) | 12.60 ± 2.13 µM | [3] |
| Chrysophanol | HepG2 (Liver Cancer) | IC50 (48h) | 74.5 ± 4.65 µmol/L | [4] |
| Gemini-Chrysophanol NPs | HCT-116 (Colorectal Cancer) | IC50 (24h) | 60.17 µM | [5] |
| Gemini-Chrysophanol NPs | HCT-116 (Colorectal Cancer) | IC50 (48h) | 58.52 µM | [5] |
| Gemini-Chrysophanol NPs | HCT-116 (Colorectal Cancer) | IC50 (72h) | 60.80 µM | [5] |
Note: Direct comparative IC50 values for this compound in these cancer cell lines were not available in the reviewed literature. Some sources indicate moderate cytotoxic activity for this compound against several carcinoma cell lines.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Anti-Diabetic Activity Assays[1]
-
Cell Culture: L6 rat myoblasts were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Differentiation into myotubes was induced by switching to DMEM with 2% FBS for 4-6 days.
-
Glucose Transport Assay: Differentiated L6 myotubes were serum-starved for 3 hours and then treated with various concentrations of this compound or Chrysophanol for 24 hours. Subsequently, the cells were incubated with or without 100 nM insulin for 30 minutes, followed by treatment with 10 µM 2-deoxy-D-[3H]glucose for 10 minutes. The reaction was stopped, and cells were lysed. The radioactivity of the cell lysates was measured using a liquid scintillation counter to determine glucose uptake.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: The inhibitory effect on PTP1B was measured using p-nitrophenyl phosphate as a substrate. The reaction mixture containing PTP1B and the test compound was incubated, and the reaction was initiated by adding the substrate. The amount of p-nitrophenol produced was determined by measuring the absorbance at 405 nm.
Anti-Platelet and Anticoagulant Activity Assays[6][7]
-
Platelet Aggregation Assay: Blood was collected from rats, and platelet-rich plasma (PRP) was prepared by centrifugation. Platelet aggregation was induced by collagen or thrombin. The aggregation was monitored by measuring the change in light transmission using a platelet aggregometer. The inhibitory effect of this compound was evaluated by pre-incubating PRP with the compound before adding the agonist.
-
Bleeding Time Measurement: Mice were treated with this compound, and after a specified time, a small incision was made in the tail. The time until bleeding stopped was recorded.
-
Coagulation Time Assays (aPTT and PT): Prothrombin time (PT) and activated partial thromboplastin time (aPTT) were measured using an automated coagulation analyzer according to the manufacturer's instructions.
Hepatoprotective and Anti-inflammatory In Vivo Model[2]
-
Animal Model: An acute liver injury model was induced in mice by intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
-
Treatment: this compound (20 and 40 mg/kg) was administered to the mice.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage.
-
Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β were quantified using ELISA kits.
-
Western Blot Analysis: Protein expression of key inflammatory pathway components, such as NF-κB, was analyzed in liver tissues.
Cell Viability and Cytotoxicity Assay (MTT Assay)[3][4][8]
-
Cell Culture and Seeding: Cancer cell lines were cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of the test compounds for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in the reviewed literature.
References
- 1. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic potential of gemini-chrysophanol nanoparticles against human colorectal cancer HCT-116 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysophanol-8-O-glucoside, an anthraquinone derivative in rhubarb, has antiplatelet and anticoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
